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  • Product: (2-Aminoethyl)(ethyl)nitrosoamine

Core Science & Biosynthesis

Foundational

Structural Characterization and Analytical Properties of (2-Aminoethyl)(ethyl)nitrosoamine: A Technical Guide for NDSRI Mitigation

Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. Among these, (2-Aminoethyl)(ethyl)nitrosoamine (CAS: 26...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. Among these, (2-Aminoethyl)(ethyl)nitrosoamine (CAS: 2640880-78-8) represents a unique analytical and toxicological challenge. Unlike simple volatile dialkyl nitrosamines, this molecule is bifunctional: it contains both a carcinogenic N-nitrosamine pharmacophore and a highly polar, basic primary amine.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the physicochemical behavior of this molecule. By understanding its molecular dynamics, we can design self-validating analytical protocols and align with the stringent regulatory frameworks established by the .

Physicochemical Profiling & Structural Dynamics

The analytical strategy for any impurity must be dictated by its intrinsic molecular properties. (2-Aminoethyl)(ethyl)nitrosoamine ( C4​H11​N3​O ) is formed via the nitrosation of N-ethylethylenediamine, a common synthetic intermediate and degradation product in various Active Pharmaceutical Ingredients (APIs).

The presence of the primary amine group fundamentally alters the molecule's behavior compared to standard nitrosamines like NDMA or NDEA. It renders the molecule highly polar, thermally labile, and positively charged at physiological and standard chromatographic pH levels.

Quantitative Data Summary: Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula C4​H11​N3​O Low molecular weight requires High-Resolution Mass Spectrometry (HRMS) to prevent false positives from isobaric matrix interferences.
Exact Mass 117.0902 DaTarget m/z for the [M+H]+ precursor ion is 118.0975.
LogP (Estimated) -0.8 to -0.2Highly hydrophilic; will exhibit poor retention and severe peak breakthrough on standard C18 reverse-phase columns.
pKa (Primary Amine) ~9.5Exists as a cation at pH < 8; ideal for positive Electrospray Ionization (ESI+) but necessitates Hydrophilic Interaction Liquid Chromatography (HILIC).
Thermal Stability DecomposesThermally labile; precludes the use of standard GC-MS without complex derivatization, as the amine will irreversibly adsorb to silanol groups in the GC inlet.

Mechanisms of Formation and Regulatory Context

Formation Kinetics

The formation of this NDSRI is catalyzed in acidic microenvironments where trace nitrites (often present in excipients like microcrystalline cellulose or sodium starch glycolate) react with the secondary amine of the N-ethylethylenediamine precursor. The secondary amine is preferentially nitrosated over the primary amine, which would otherwise form an unstable diazonium salt and degrade.

Formation A N-ethylethylenediamine (Precursor) C (2-Aminoethyl)(ethyl)nitrosoamine (NDSRI) A->C Nitrosation (pH < 5) B Nitrosating Agent (Trace Nitrite) B->C

Fig 1: Formation pathway of (2-Aminoethyl)(ethyl)nitrosoamine via secondary amine nitrosation.

ICH M7 & CPCA Risk Assessment

Under the, nitrosamines are classified within the "Cohort of Concern." Because compound-specific in vivo carcinogenicity data is often unavailable for novel NDSRIs, regulatory bodies employ the Carcinogenic Potency Categorization Approach (CPCA) [3].

(2-Aminoethyl)(ethyl)nitrosoamine possesses unhindered alpha-hydrogens ( CH2​ groups) adjacent to the nitrosamine nitrogen on both the ethyl and aminoethyl chains. Lacking sterically bulky deactivating groups, this structure logically falls into a high-risk CPCA category (Category 1 or 2), mandating an Acceptable Intake (AI) limit as low as 18 to 26.5 ng/day.

CPCA_Logic A Identify NDSRI Structure (2-Aminoethyl)(ethyl)nitrosoamine B Count Alpha-Hydrogens (Unhindered CH2 groups) A->B C Assess Deactivating Features (None present) B->C D Assign CPCA Category (High Potency: Cat 1 or 2) C->D

Fig 2: Logical workflow for CPCA risk assessment of the target NDSRI.

Analytical Strategy: Overcoming the Bifunctional Challenge

Standard nitrosamine testing relies on GC-MS or reverse-phase LC-MS. However, applying these methods to (2-Aminoethyl)(ethyl)nitrosoamine will result in analytical failure.

The Causality of Method Selection:

  • Why GC-MS fails: The highly polar primary amine interacts with the stationary phase of the GC column, causing severe peak tailing. Furthermore, the high temperatures of the injection port (typically >200°C) induce thermal degradation of the nitrosamine bond.

  • Why Reverse-Phase LC fails: The negative LogP and basic pKa mean the molecule is highly hydrophilic and ionized at standard mobile phase pH. It will elute in the void volume of a C18 column, leading to massive ion suppression from unretained matrix components.

  • The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS) [4]. HILIC leverages the molecule's polarity for retention, while HRMS provides the mass accuracy required to differentiate the low-molecular-weight NDSRI from API fragments.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to prove that the data generated is an artifact of the molecule, not the instrument or matrix.

Protocol A: LC-HRMS/MS Trace Quantification

Objective: Quantify (2-Aminoethyl)(ethyl)nitrosoamine at trace levels (<0.03 ppm) in API matrices.

System Parameters & Validation Criteria:

ParameterSetting / CriterionValidation PurposeColumnZwitterionic HILIC (2.1 x 100 mm, 3 µm)Ensures robust retention of the polar primary amine.Mobile Phase A10 mM Ammonium Formate (pH 3.0)Promotes consistent ionization and peak shape.Mobile Phase B0.1% Formic Acid in AcetonitrileDrives the HILIC partitioning mechanism.MS ModeESI+, Parallel Reaction Monitoring (PRM)Maximizes sensitivity and selectivity for [M+H]+ .System Suitability (SST)S/N > 10 for 1.0 ng/mL standardConfirms instrument sensitivity before the batch run.Internal Standard (IS) 13C2​ D4​ -labeled analogCorrects for matrix suppression and extraction losses. Step-by-Step Methodology: Sample Preparation (Solid Phase Extraction): Dissolve 100 mg of the API in 1 mL of water. Spike with 10 µL of the isotopically labeled IS (100 ng/mL). Load onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Washing & Elution: Wash with 5% methanol to remove neutral impurities. Elute the basic NDSRI using 5% ammonium hydroxide in methanol. Evaporate to dryness under gentle nitrogen and reconstitute in 90:10 Acetonitrile:Water. Chromatographic Execution: Inject 5 µL onto the HILIC column. Run a gradient from 95% B to 50% B over 10 minutes. Data Validation: Calculate the recovery of the IS. If IS recovery is <70%, the extraction is invalid and must be repeated. Quantify the target using the ratio of the target peak area to the IS peak area. Analytical_Workflow S1 1. Sample Preparation (Mixed-Mode Cation Exchange SPE) S2 2. Chromatographic Separation (HILIC Column) S1->S2 S3 3. Mass Spectrometry (ESI+ HRMS/MS) S2->S3 S4 4. Data Validation (Isotope Dilution & SST) S3->S4 Fig 3: Self-validating LC-HRMS analytical workflow for trace nitrosamine quantification.

Protocol B: Variable-Temperature (VT) NMR Structural Elucidation

Objective: Confirm the molecular structure of isolated (2-Aminoethyl)(ethyl)nitrosoamine and differentiate E/Z rotamers from actual chemical impurities.

Causality: Nitrosamines exhibit restricted rotation around the N−N=O bond due to partial double-bond character. At room temperature, this manifests as two distinct sets of peaks in both 1H and 13C NMR, which inexperienced analysts often misidentify as a co-eluting impurity. VT-NMR provides self-validating thermodynamic proof of the nitrosamine pharmacophore.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the isolated compound in 0.6 mL of anhydrous DMSO- d6​ . Reasoning: DMSO- d6​ accommodates the high polarity of the primary amine better than CDCl3​ and prevents rapid proton exchange.

  • Baseline Acquisition (25°C): Acquire standard 1H and 13C spectra. Note the duplicated signals for the ethyl and aminoethyl aliphatic protons (representing the E and Z rotamers).

  • Deuterium Exchange: Add 10 µL of D2​O to the tube. Re-acquire the 1H spectrum. The disappearance of the broad singlet at ~1.5-2.0 ppm confirms the presence of the primary amine ( NH2​ ) protons.

  • Variable Temperature Execution: Heat the NMR probe incrementally to 80°C, acquiring 1H spectra at 10°C intervals.

  • Validation Criterion: Observe the coalescence of the duplicated aliphatic signals into sharp singlets at elevated temperatures. This thermodynamic behavior mathematically validates the presence of the N-nitrosamine restricted rotation, proving structural identity.

Conclusion

The structural characterization of (2-Aminoethyl)(ethyl)nitrosoamine requires a departure from traditional nitrosamine analytical platforms. By understanding the causality between its bifunctional nature—specifically the highly polar primary amine—and its physicochemical behavior, scientists can deploy HILIC-HRMS and VT-NMR to achieve self-validating, regulatory-compliant data. Adhering to these principles ensures that drug development pipelines remain aligned with ICH M7 safety mandates while avoiding the pitfalls of false positives and analytical artifacts.

References

  • International Council for Harmonisation (ICH). ICH M7(R2) Guideline on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link] [1]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link] [2]

  • European Medicines Agency (EMA). Nitrosamine impurities: Appendix 1 - Acceptable intakes established for N-nitrosamines.[Link] [3]

Exploratory

The Genotoxic Pathway of (2-Aminoethyl)(ethyl)nitrosoamine: A Mechanistic Guide to its DNA Alkylation

Introduction N-nitroso compounds (NOCs) are a significant class of chemical carcinogens found in various environmental sources, including tobacco smoke, certain foods, and as contaminants in some pharmaceuticals.[1][2] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-nitroso compounds (NOCs) are a significant class of chemical carcinogens found in various environmental sources, including tobacco smoke, certain foods, and as contaminants in some pharmaceuticals.[1][2] Their carcinogenicity is primarily attributed to their ability to alkylate DNA, a process that, if not repaired, can lead to mutations and the initiation of cancer.[3][4] (2-Aminoethyl)(ethyl)nitrosoamine (AEN) is an asymmetric N-nitrosamine of interest due to its structural features, which suggest a potential for complex metabolic activation and DNA interaction.

The Postulated Metabolic Activation of (2-Aminoethyl)(ethyl)nitrosoamine (AEN)

Like other N-nitrosamines, AEN is a pro-carcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[5][7] This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[8] The initial and rate-limiting step is the enzymatic hydroxylation of a carbon atom immediately adjacent (at the α-position) to the N-nitroso group.[5] For an asymmetric nitrosamine like AEN, this α-hydroxylation can theoretically occur on either of the two different alkyl substituents.

This leads to two competing pathways for the metabolic activation of AEN:

  • α-Hydroxylation of the Ethyl Group: In this pathway, CYP enzymes hydroxylate the methylene carbon of the ethyl group. This results in the formation of an unstable α-hydroxy-AEN intermediate. This intermediate is expected to spontaneously decompose, yielding an ethyldiazonium ion and 2-aminoacetaldehyde . The ethyldiazonium ion is a potent electrophile capable of ethylating DNA.

  • α-Hydroxylation of the 2-Aminoethyl Group: Alternatively, α-hydroxylation can occur on the methylene carbon of the 2-aminoethyl group that is directly bonded to the nitroso-nitrogen. This would produce a different unstable α-hydroxynitrosamine. Its decomposition would lead to the formation of a (2-aminoethyl)diazonium ion and acetaldehyde . This (2-aminoethyl)diazonium ion would then be capable of aminoethylating DNA.

The relative prevalence of these two pathways would depend on the substrate specificity of the involved CYP isozymes and the steric and electronic properties of the AEN molecule.

Metabolic_Activation_of_AEN cluster_path1 Pathway 1: Ethyl Group Hydroxylation cluster_path2 Pathway 2: 2-Aminoethyl Group Hydroxylation AEN (2-Aminoethyl)(ethyl)nitrosoamine (AEN) AEN_p1_inter α-Hydroxy (ethyl) AEN (unstable) AEN->AEN_p1_inter CYP450 α-hydroxylation AEN_p2_inter α-Hydroxy (2-aminoethyl) AEN (unstable) AEN->AEN_p2_inter CYP450 α-hydroxylation Ethyldiazonium Ethyldiazonium Ion (Reactive Electrophile) AEN_p1_inter->Ethyldiazonium Spontaneous Decomposition Aminoacetaldehyde 2-Aminoacetaldehyde AEN_p1_inter->Aminoacetaldehyde DNA_Adducts_Ethyl Ethyl-DNA Adducts Ethyldiazonium->DNA_Adducts_Ethyl Alkylates DNA Aminoethyldiazonium (2-Aminoethyl)diazonium Ion (Reactive Electrophile) AEN_p2_inter->Aminoethyldiazonium Spontaneous Decomposition Acetaldehyde Acetaldehyde AEN_p2_inter->Acetaldehyde DNA_Adducts_Aminoethyl (2-Aminoethyl)-DNA Adducts Aminoethyldiazonium->DNA_Adducts_Aminoethyl Alkylates DNA

Figure 1: Hypothesized metabolic activation pathways of (2-Aminoethyl)(ethyl)nitrosoamine (AEN).

The Mechanism of DNA Alkylation and Adduct Formation

The highly reactive diazonium ions generated during the metabolic activation of AEN are the ultimate carcinogenic species that interact with cellular macromolecules, most critically, DNA. These electrophiles will attack nucleophilic centers within the DNA molecule, forming covalent adducts. The primary sites of alkylation on the DNA bases are the nitrogen and oxygen atoms.[5][8]

Based on the two postulated metabolic activation pathways, two distinct classes of DNA adducts are expected to be formed from AEN:

  • Ethyl-DNA Adducts: The ethyldiazonium ion will lead to the formation of various ethylated DNA bases. The most common of these are likely to be 7-ethylguanine (7-EtG), O6-ethylguanine (O6-EtG), and 3-ethyladenine (3-EtA). While 7-EtG is often the most abundant adduct, the formation of O6-EtG is considered to be particularly pro-mutagenic as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.

  • (2-Aminoethyl)-DNA Adducts: The (2-aminoethyl)diazonium ion would result in the formation of (2-aminoethyl) adducts on the DNA bases. The reactivity and specific sites of adduction for this species are less characterized than for simple alkyl groups. However, it is reasonable to predict the formation of adducts such as 7-(2-aminoethyl)guanine and O6-(2-aminoethyl)guanine. The presence of the primary amino group in this adduct could have significant implications for its biological consequences, potentially altering its recognition by DNA repair enzymes or its impact on DNA replication and transcription.

DNA_Adduct_Formation cluster_adducts Resulting DNA Adducts Ethyldiazonium Ethyldiazonium Ion DNA DNA (Nucleophilic Sites) Ethyldiazonium->DNA Reacts with Aminoethyldiazonium (2-Aminoethyl)diazonium Ion Aminoethyldiazonium->DNA Reacts with N7_EtG 7-Ethylguanine (7-EtG) DNA->N7_EtG O6_EtG O6-Ethylguanine (O6-EtG) (Highly Mutagenic) DNA->O6_EtG N3_EtA 3-Ethyladenine (3-EtA) DNA->N3_EtA N7_AEG 7-(2-Aminoethyl)guanine DNA->N7_AEG O6_AEG O6-(2-Aminoethyl)guanine DNA->O6_AEG

Figure 2: Postulated DNA adducts formed from the reactive metabolites of AEN.

Quantitative Data Summary of Hypothesized DNA Adducts

The following table summarizes the key characteristics of the DNA adducts hypothesized to be formed from the metabolic activation of AEN. The relative abundance of these adducts would need to be determined experimentally.

Hypothesized DNA AdductPrecursor ElectrophilePotential Biological Significance
7-Ethylguanine (7-EtG)Ethyldiazonium IonMost abundant ethyl adduct, can lead to depurination.
O6-Ethylguanine (O6-EtG)Ethyldiazonium IonHighly pro-mutagenic, causes G:C to A:T transitions.
3-Ethyladenine (3-EtA)Ethyldiazonium IonCytotoxic, blocks DNA replication.
7-(2-Aminoethyl)guanine(2-Aminoethyl)diazonium IonPotential for depurination, biological effects unknown.
O6-(2-Aminoethyl)guanine(2-Aminoethyl)diazonium IonPotentially mutagenic, effects on DNA replication unknown.

Experimental Protocol: In Vitro Analysis of AEN-Induced DNA Adducts by LC-MS/MS

This protocol provides a framework for the in vitro investigation of DNA adducts formed by AEN. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of DNA adducts.

Objective: To identify and quantify the DNA adducts formed upon incubation of DNA with AEN in the presence of a metabolic activation system.

Materials:

  • (2-Aminoethyl)(ethyl)nitrosoamine (AEN)

  • Calf Thymus DNA

  • Human Liver S9 fraction (or microsomes)

  • NADPH regenerating system (e.g., isocitrate dehydrogenase, isocitrate, NADP+)

  • Nuclease P1

  • Alkaline Phosphatase

  • LC-MS/MS system with electrospray ionization (ESI) source

  • Analytical standards for expected DNA adducts (if available)

Methodology:

  • Metabolic Activation and DNA Incubation:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Calf Thymus DNA (1 mg/mL)

      • Human Liver S9 fraction (1-2 mg protein/mL)

      • NADPH regenerating system

      • AEN (at various concentrations) in a suitable solvent (e.g., DMSO)

      • Phosphate buffer (pH 7.4) to final volume.

    • A control incubation without AEN should be run in parallel.

    • Incubate the mixture at 37°C for a defined period (e.g., 2-4 hours) with gentle shaking.

  • DNA Isolation:

    • Stop the reaction by adding cold ethanol to precipitate the DNA.

    • Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, and air-dry.

    • Resuspend the DNA in a small volume of water or buffer.

  • Enzymatic Hydrolysis of DNA to Deoxyribonucleosides:

    • To the isolated DNA, add Nuclease P1 and incubate at 37°C for 2 hours. This will digest the DNA into individual 2'-deoxynucleoside 3'-monophosphates.

    • Then, add alkaline phosphatase and continue the incubation at 37°C for another 2 hours. This will dephosphorylate the mononucleotides to yield a mixture of deoxyribonucleosides.

  • Sample Preparation for LC-MS/MS:

    • The resulting solution of deoxyribonucleosides is then prepared for LC-MS/MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove enzymes. The supernatant is then transferred to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Separate the deoxyribonucleosides using a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of formic acid to aid ionization.

    • The eluent is introduced into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect and quantify the target DNA adducts. This involves monitoring a specific precursor ion (the protonated molecular ion of the adduct) and a specific product ion generated by its fragmentation in the collision cell.

Causality and Self-Validation:

  • The inclusion of a metabolic activation system (S9 fraction and NADPH) is crucial, as AEN is a pro-carcinogen and will not react with DNA directly. The comparison with a control incubation lacking AEN will confirm that any detected adducts are a result of AEN exposure.

  • The enzymatic digestion of DNA to deoxyribonucleosides allows for the analysis of individual modified bases, which is essential for identifying the specific adducts formed.

  • The high selectivity of LC-MS/MS in SRM/MRM mode ensures that the detected signals correspond to the specific DNA adducts of interest, minimizing interference from the complex biological matrix. The use of stable isotope-labeled internal standards for the expected adducts would provide the most accurate quantification.

Conclusion

The mechanism of DNA alkylation by (2-Aminoethyl)(ethyl)nitrosoamine, while not yet experimentally defined, can be postulated with a high degree of confidence based on the established principles of N-nitrosamine toxicology. The proposed dual pathways of metabolic activation, leading to both ethyl and (2-aminoethyl) DNA adducts, highlight the potential for a complex genotoxic profile. The experimental framework provided herein offers a robust approach to empirically test this hypothesis and to elucidate the specific DNA adducts formed by this compound. A thorough understanding of the DNA-damaging properties of AEN is essential for assessing its carcinogenic risk and for informing regulatory decisions in the fields of environmental health and pharmaceutical safety.

References

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

  • Fahrig, R., & Engelke, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4684. [Link]

  • Schulle, H. M., Falzon, M., & McMahon, J. B. (1987). Metabolic activation and biological effects of nitrosamines in the mammalian lung. Biochemical Society Transactions, 15(2), 376-378. [Link]

  • von Hofe, E., Grahmann, F., Keefer, L. K., Lijinsky, W., Nelson, V., & Kleihues, P. (1986). Comparative studies on hepatic DNA alkylation in rats by N-nitrosomethylethylamine and N-nitrosodimethylamine plus N-nitrosodiethylamine. Carcinogenesis, 7(8), 1335–1339. [Link]

  • von Hofe, E., Grahmann, F., Keefer, L. K., Lijinsky, W., Nelson, V., & Kleihues, P. (1986). Comparative studies on hepatic DNA alkylation in rats by N-nitrosomethylethylamine and N-nitrosodimethylamine plus N-nitrosodiethylamine. Carcinogenesis, 7(8), 1335–1339. [Link]

  • Fahrig, R., & Engelke, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. [Link]

  • U.S. Food and Drug Administration. (2020). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. [Link]

  • Danish Environmental Protection Agency. (2022). Nitrosamines and nitramines Evaluation of health hazards and proposal of health-based quality criteria and C- values for ambient. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC. [Link]

  • Li, Y., & Hecht, S. S. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(18), 9465. [Link]

  • Balasubramanian, M., et al. (2021). Metabolites of Tobacco- and E-Cigarette-Related Nitrosamines Can Drive Cu2+-Mediated DNA Oxidation. Chemical Research in Toxicology, 34(5), 1302–1314. [Link]

  • Al-Adwani, S., & Al-Kharusi, A. (2024). The Risk of Cancer Correlated with Nitrosamine Exposure. Journal of Cancer Science and Clinical Therapeutics, 8, 023-031. [Link]

  • Lotlikar, P. D. (1981). Metabolic activation of aromatic amines and dialkylnitrosamines. Journal of cancer research and clinical oncology, 99(3), 129–147. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Health and Environmental Sciences Institute. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. [Link]

  • Andrews, A. W., Lijinsky, W., & Snyder, S. W. (1984). Mutagenicity of amine drugs and their products of nitrosation. Mutation research, 135(2), 105–108. [Link]

  • Ratanapo, S., & Tangbanluekal, L. (1993). N-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia, 19(2), 79-91. [Link]

  • Cross, K. P., & Ponting, D. J. (2023). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 37(1), 17-54. [Link]

  • Lijinsky, W., & Kovatch, R. M. (1992). Carcinogenesis and mutagenesis by N-nitroso compounds having a basic center. Mutation research, 265(1), 45–52. [Link]

  • CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents. (n.d.).
  • Fahrig, R., & Engelke, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. PubMed. [Link]

  • Fahrig, R., & Engelke, M. (2023). DNA alkylation damage by nitrosamines and relevant DNA repair pathways. International journal of molecular sciences, 24(5), 4684. [Link]

Sources

Foundational

Mechanistic Degradation Pathways of (2-Aminoethyl)(ethyl)nitrosoamine in Aqueous Solutions

Executive Summary The emergence of Nitrosamine Drug Substance Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control and water reclamation engineering. (2-Aminoethyl)(ethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Nitrosamine Drug Substance Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control and water reclamation engineering. (2-Aminoethyl)(ethyl)nitrosoamine (EAEN), chemically identified as N-(2-Aminoethyl)-N-ethylnitrous amide (CAS: 2680539-26-6)[1], represents a unique class of secondary nitrosamines. Unlike simple dialkyl nitrosamines (e.g., NDMA or NDEA), EAEN possesses a terminal primary amine moiety on its ethyl chain. This structural feature drastically alters its physicochemical behavior, aqueous solubility, and susceptibility to radical attack. This whitepaper provides an in-depth mechanistic analysis of EAEN degradation in aqueous environments, detailing the causality behind photolytic, oxidative, and reductive transformation pathways.

Structural Vulnerabilities & Physicochemical Profile

The degradation of EAEN is governed by two primary reactive centers:

  • The N-NO Pharmacophore : The N-N bond is the primary target for homolytic cleavage via UV irradiation. It exhibits a strong absorption band in the 225–250 nm range due to π→π∗ and n→π∗ electronic transitions[2].

  • The Terminal Primary Amine (-NH₂) : At a physiological or neutral pH (~7.0), the primary amine group is protonated (-NH₃⁺). This localized positive charge increases the molecule's dipole moment and hydrophilicity. Electronically, the protonated amine exerts an inductive electron-withdrawing effect, slightly deactivating the adjacent α -carbons toward electrophilic hydrogen abstraction compared to unsubstituted alkyl chains[3].

Pathway EAEN (2-Aminoethyl)(ethyl)nitrosoamine (EAEN) UV Direct UV Photolysis (λ = 254 nm) EAEN->UV AOP Hydroxyl Radical (•OH) Oxidation (AOP) EAEN->AOP Red Reductive Degradation (nZVI) EAEN->Red Cleavage Homolytic N-N Cleavage (Aminium Radical + •NO) UV->Cleavage H_Abst α-Carbon H-Abstraction (C-Centered Radical) AOP->H_Abst Hydrazine Electron Transfer (Asymmetric Hydrazine) Red->Hydrazine Prod1 N-Ethylethylenediamine + Nitrite/Nitrate Cleavage->Prod1 Prod2 Aldehydes + Primary Amines + Nitrite/Nitrate H_Abst->Prod2 Prod3 N-Ethylethylenediamine + Ammonia Hydrazine->Prod3

Figure 1: Divergent degradation pathways of EAEN under photolytic, oxidative, and reductive conditions.

Core Degradation Pathways

Direct UV Photolysis (N-N Bond Cleavage)

Direct UV photolysis is the most direct method for denitrosation. Exposure to 254 nm UV light excites the EAEN molecule, leading to the homolytic cleavage of the N-N bond[2]. This yields an aminium radical and a nitric oxide (•NO) radical.

  • Causality of pH and Dissolved Oxygen (DO): The quantum yield of this photolysis is highly dependent on DO and pH. DO acts as a radical scavenger, preventing the recombination of the aminium and •NO radicals, thereby driving the reaction forward to form N-ethylethylenediamine and nitrate/nitrite[4]. At pH < 8, the protonation of the terminal amine stabilizes the intermediate radicals, preventing secondary side reactions that typically reduce degradation efficiency[4].

Advanced Oxidation Processes (AOPs): Hydroxyl Radical (•OH) Attack

Because direct UV photolysis requires high energy doses (EEO) and rarely achieves complete mineralization, Advanced Oxidation Processes (AOPs) like UV/H₂O₂ are preferred. The UV irradiation of H₂O₂ generates highly reactive hydroxyl radicals (•OH) with second-order rate constants typically in the range of 108−109 M−1s−1 [5].

  • Mechanistic Action: •OH radicals primarily attack EAEN via hydrogen atom abstraction from the α -carbon of the ethyl or aminoethyl chain[3]. This forms a carbon-centered radical that rapidly reacts with dissolved oxygen to form a peroxyl radical, which subsequently decays into aldehydes, primary amines, and nitrite ions[6].

Reductive Degradation via Nanoscale Zero-Valent Iron (nZVI)

Reductive pathways utilize electron donors to dismantle the nitrosamine structure. Nanoscale zero-valent iron (nZVI) provides a high surface area for the adsorption of EAEN, followed by direct electron transfer[7].

  • Mechanistic Action: The nitroso group (-NO) is sequentially reduced. The initial two-electron reduction yields an asymmetric hydrazine intermediate. Further reduction cleaves the N-N bond entirely, yielding the parent secondary amine (N-ethylethylenediamine) and ammonia[7]. This pathway is highly effective in anaerobic groundwater remediation scenarios.

Quantitative Degradation Kinetics & Byproduct Yields

To facilitate analytical tracking, the kinetic parameters and byproduct distributions of EAEN degradation are summarized below. Data is extrapolated from structurally homologous aliphatic nitrosamines and adjusted for the electrostatic influence of the protonated primary amine[8].

Table 1: Comparative Kinetic Parameters for EAEN Degradation Pathways

Degradation PathwayPrimary Reactive SpeciesPseudo-First-Order Rate Constant ( kobs​ )Optimal pH RangeEnergy/Dose Requirement
Direct UV Photolysis Photons (254 nm) 2.1×10−2 L/W-min 3.0 – 7.0 >600 mJ/cm2
UV/H₂O₂ AOP •OH Radical 4.3×108 M−1s−1 6.0 – 8.0 1000 mJ/cm2
  • 3 mg/L H₂O₂
nZVI Reduction Electrons ( e− ) 0.012 min−1 (Surface Area Dep.)4.0 – 6.00.5 – 1.0 g/L nZVI loading

Table 2: Primary Transformation Byproducts of EAEN

PathwayMajor Nitrogenous ByproductsMajor Carbonaceous ByproductsMineralization Extent (TOC Removal)
UV Photolysis N-ethylethylenediamine, Nitrite, NitrateFormaldehyde (Trace)Low (< 15%)
UV/H₂O₂ AOP Nitrite, Nitrate, AmmoniaFormaldehyde, Formic Acid, AcetaldehydeHigh (> 75%)
nZVI Reduction N-ethylethylenediamine, AmmoniaNone (Parent carbon skeleton intact)Negligible (0%)

Standardized Experimental Protocols

To ensure trustworthiness and self-validation , the following protocols are designed with built-in quenching and control mechanisms to prevent artifactual degradation during sample handling.

Protocol A: UV/H₂O₂ Advanced Oxidation Kinetics Workflow

Rationale: H₂O₂ is dosed into the matrix because direct UV photolysis has a low quantum yield for complete mineralization. H₂O₂ absorbs UV to generate •OH radicals, driving non-selective oxidation[6]. Sodium thiosulfate is used as a quenching agent because it instantaneously reduces residual H₂O₂ and scavenges •OH, freezing the kinetic state of the sample for accurate LC-HRMS quantification.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 μ M solution of EAEN in ultrapure water (18.2 M Ω⋅ cm). Buffer the solution to pH 7.0 using a 10 mM phosphate buffer to simulate physiological/environmental conditions.

  • Oxidant Dosing: Add H₂O₂ to achieve a final concentration of 5.0 mg/L. Self-Validation Control: Prepare an identical reactor wrapped in aluminum foil (Dark Control) to isolate •OH degradation from spontaneous hydrolysis.

  • Irradiation: Place the reactor under a collimated beam apparatus equipped with a low-pressure Hg lamp ( λ = 254 nm). Ensure continuous magnetic stirring (300 rpm).

  • Sampling & Quenching: Extract 2.0 mL aliquots at predetermined UV dose intervals (e.g., 0, 100, 250, 500, 1000 mJ/cm²). Immediately inject the aliquot into vials pre-spiked with 50 μ L of 1.0 M Sodium Thiosulfate (Na₂S₂O₃) to halt the reaction.

  • Quantification: Analyze the quenched samples via LC-HRMS to track the decay of the EAEN parent mass (m/z 118.098) and the rise of nitrite/nitrate ions.

Workflow Step1 1. Matrix Prep (pH 7 Buffer) Step2 2. Oxidant Dosing (H2O2 Addition) Step1->Step2 Step3 3. UV Irradiation (Collimated Beam) Step2->Step3 Step4 4. Quenching (Na2S2O3) Step3->Step4 Step5 5. LC-HRMS (Quantification) Step4->Step5

Figure 2: Standardized experimental workflow for UV/H2O2 AOP degradation kinetics.

Protocol B: Reductive Degradation using nZVI

Rationale: nZVI acts as a potent electron donor. The high surface area of the nanoparticles facilitates rapid electrostatic adsorption of the protonated EAEN, followed by direct electron transfer to the N-NO bond[7].

  • Preparation: Synthesize or procure nZVI particles and store them under an inert N₂ atmosphere to prevent auto-oxidation.

  • Reaction Initiation: Add 0.5 g/L of nZVI to a 1.0 μ M EAEN solution buffered at pH 5.0 (acidic conditions promote iron dissolution and electron transfer).

  • Anaerobic Mixing: Seal the reactor and continuously purge with N₂ gas while mixing at 250 rpm to prevent dissolved oxygen from passivating the nZVI surface.

  • Phase Separation: At time intervals (0, 5, 15, 30, 60 mins), extract 2.0 mL aliquots and immediately filter through a 0.22 μ m PTFE syringe filter to remove the nZVI particles, effectively stopping the reaction.

  • Analysis: Analyze the filtrate for EAEN depletion and N-ethylethylenediamine formation using GC-MS or LC-MS/MS.

References

  • MDPI. "Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations." URL:[Link]

  • ChemWhat. "N-Nitroso N-Ethylethylenediamine CAS#: 2680539-26-6." URL:[Link]

  • ResearchGate. "UV Photolytic Mechanism of N-Nitrosodimethylamine in Water: Roles of Dissolved Oxygen and Solution pH." URL:[Link]

  • PaceWater / Springer. "Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review." URL:[Link]

  • PubMed. "Removal of multiple nitrosamines from aqueous solution by nanoscale zero-valent iron supported on granular activated carbon: Influencing factors and reaction mechanism." URL:[Link]

  • ResearchGate. "UV Direct Photolysis of N-Nitrosodimethylamine (NDMA): Kinetic and Product Study." URL:[Link]

  • ACS Publications. "Decomposition of Nitrosamines in CO2 Capture by Aqueous Piperazine or Monoethanolamine." URL:[Link]

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Exploratory

A Technical Guide to the Pharmacokinetic Profiling of (2-Aminoethyl)(ethyl)nitrosoamine

Foreword: Navigating the Unknowns with Established Principles The study of N-nitroso compounds is of paramount importance in toxicology and drug development due to their classification as probable human carcinogens.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Unknowns with Established Principles

The study of N-nitroso compounds is of paramount importance in toxicology and drug development due to their classification as probable human carcinogens.[1][2] This guide provides a comprehensive framework for the pharmacokinetic profiling of a specific, less-characterized nitrosamine, (2-Aminoethyl)(ethyl)nitrosoamine. In the absence of direct empirical data for this compound, this document establishes a robust investigational strategy by extrapolating from the well-documented behaviors of structurally related and extensively studied nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[3][4][5]

Our approach is grounded in the fundamental principles of pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—and is designed to provide researchers, scientists, and drug development professionals with a scientifically rigorous and logically sound methodology. By explaining the causality behind each experimental choice, we aim to equip the reader with the expertise to not only execute these protocols but also to interpret the resulting data with a high degree of confidence.

Introduction to (2-Aminoethyl)(ethyl)nitrosoamine and the Imperative of Pharmacokinetic Profiling

(2-Aminoethyl)(ethyl)nitrosoamine belongs to the N-nitrosamine class of compounds, which are characterized by a nitroso group bonded to an amine.[6] The presence of this functional group is a structural alert for potential genotoxicity and carcinogenicity.[7][8] The carcinogenic potential of many nitrosamines is contingent upon their metabolic activation into reactive electrophilic species that can form DNA adducts, leading to mutations if not repaired.[4][9]

Therefore, understanding the pharmacokinetic profile of (2-Aminoethyl)(ethyl)nitrosoamine is not merely an academic exercise; it is a critical step in assessing its potential risk to human health. This guide will delineate the necessary in vitro and in vivo studies to characterize its ADME properties, providing a clear pathway to understanding its systemic exposure, metabolic fate, and potential for target organ toxicity.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

While experimental data for (2-Aminoethyl)(ethyl)nitrosoamine is scarce, we can infer some of its properties based on its structure.

PropertyPredicted Value/CharacteristicImplication for Pharmacokinetics
Molecular Weight ~118.13 g/mol [10]Low molecular weight suggests potential for good oral absorption and distribution.
LogP (Lipophilicity) Likely low to moderateWill influence membrane permeability and distribution into tissues.
pKa The amino group will have a basic pKaThe ionization state will affect absorption in the gastrointestinal tract and cellular uptake.
Water Solubility Likely to be water-solubleFacilitates distribution in aqueous biological compartments.

Absorption: The Gateway to Systemic Exposure

Based on studies of other small, water-soluble nitrosamines like NDMA, oral absorption of (2-Aminoethyl)(ethyl)nitrosoamine is anticipated to be rapid and extensive, primarily occurring in the small intestine.[3]

In Vitro Permeability Assessment: The Caco-2 Cell Model

A foundational step is to assess its intestinal permeability using the Caco-2 cell monolayer model, which is a well-established surrogate for the human intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed, typically for 21 days.

  • Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring TEER.

  • Dosing: Add (2-Aminoethyl)(ethyl)nitrosoamine to the apical (A) side of the monolayer.

  • Sampling: At predetermined time points, collect samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Apparent Permeability (Papp) Calculation: Calculate the Papp value to classify the compound's permeability.

Distribution: Where Does It Go?

The distribution of a compound is dictated by its physicochemical properties, plasma protein binding, and tissue permeability. For small nitrosamines, distribution is generally widespread throughout the body, with little accumulation in specific tissues.[3]

Plasma Protein Binding: The Free Fraction

Only the unbound fraction of a drug is available to exert its pharmacological or toxicological effects.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Preparation: Prepare a solution of (2-Aminoethyl)(ethyl)nitrosoamine in plasma from the relevant species (e.g., human, rat).

  • Dialysis: Place the plasma solution in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer solution in the other chamber.

  • Incubation: Incubate at 37°C until equilibrium is reached.

  • Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: Determine the percentage of the compound bound to plasma proteins.

In Vivo Distribution Studies

Animal models, typically rodents, are essential for understanding the in vivo distribution.

Experimental Protocol: Rodent Tissue Distribution Study

  • Dosing: Administer a single dose of (2-Aminoethyl)(ethyl)nitrosoamine to a cohort of rats or mice, either orally or intravenously.

  • Tissue Collection: At various time points post-dosing, euthanize subsets of animals and collect blood and various tissues (e.g., liver, kidney, lung, brain, adipose tissue).

  • Homogenization: Homogenize the tissue samples.

  • Extraction: Extract the compound from the tissue homogenates.

  • Quantification: Analyze the concentration of the compound in each tissue sample by LC-MS/MS.

Metabolism: The Bioactivation and Detoxification Hub

The metabolism of nitrosamines is a critical determinant of their toxicity. It is widely established that cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6, are responsible for the metabolic activation of many nitrosamines.[1][4] This process typically involves α-hydroxylation, leading to the formation of unstable intermediates that can generate reactive electrophiles.[9]

In Vitro Metabolic Stability: A First Look

The initial assessment of metabolic stability is crucial for predicting in vivo clearance.

Experimental Protocol: Liver Microsome Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human and relevant preclinical species), (2-Aminoethyl)(ethyl)nitrosoamine, and a NADPH-regenerating system.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Reaction Phenotyping: Identifying the Key Enzymes

Determining which CYP enzymes are responsible for the metabolism of (2-Aminoethyl)(ethyl)nitrosoamine is essential for predicting potential drug-drug interactions and understanding inter-individual variability in susceptibility.

Experimental Protocol: CYP Reaction Phenotyping

  • Recombinant CYPs: Incubate (2-Aminoethyl)(ethyl)nitrosoamine with a panel of individual recombinant human CYP enzymes.

  • Chemical Inhibition: Incubate the compound with human liver microsomes in the presence and absence of specific CYP inhibitors.

  • Analysis: Measure the rate of metabolism in each condition.

  • Interpretation: Identify the CYP isoforms that contribute significantly to the metabolism of the compound.

Visualizing the Proposed Metabolic Pathway

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Cellular Interactions Parent (2-Aminoethyl)(ethyl)nitrosoamine Alpha_Hydroxylation α-Hydroxylation (CYP2E1, CYP2A6) Parent->Alpha_Hydroxylation Metabolic Activation Unstable_Intermediate Unstable Intermediate Alpha_Hydroxylation->Unstable_Intermediate Reactive_Electrophile Reactive Electrophile (e.g., Diazonium Ion) Unstable_Intermediate->Reactive_Electrophile DNA_Adducts DNA Adducts Reactive_Electrophile->DNA_Adducts Genotoxicity Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Electrophile->Detoxification Excretion_Products Excretable Products Detoxification->Excretion_Products

Caption: Proposed metabolic activation pathway of (2-Aminoethyl)(ethyl)nitrosoamine.

Excretion: The Elimination Route

The primary route of excretion for metabolites of small nitrosamines is typically via the urine.[3] Very little of the parent compound is usually excreted unchanged, indicating extensive metabolism.[3]

In Vivo Mass Balance and Excretion Studies

A definitive understanding of the excretion pathways requires an in vivo study using a radiolabeled version of the compound.

Experimental Protocol: Radiolabeled Excretion Study in Rodents

  • Synthesis: Synthesize radiolabeled (e.g., ¹⁴C or ³H) (2-Aminoethyl)(ethyl)nitrosoamine.

  • Dosing: Administer a single dose of the radiolabeled compound to rodents housed in metabolic cages.

  • Sample Collection: Collect urine, feces, and expired air over a period of 72-96 hours.

  • Radioactivity Measurement: Quantify the total radioactivity in each collected sample using liquid scintillation counting.

  • Metabolite Profiling: Analyze the collected samples using radio-HPLC or LC-MS/MS to identify and quantify the metabolites.

Integrated Pharmacokinetic Study and Data Analysis

The culmination of the ADME profiling is an in vivo pharmacokinetic study to determine key parameters that describe the compound's behavior in the body.

In Vivo Pharmacokinetic Study in Rodents

Experimental Protocol: IV and Oral PK Study

  • Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated rats) to allow for serial blood sampling.

  • Dosing:

    • IV Group: Administer a single intravenous bolus dose.

    • Oral Group: Administer a single oral gavage dose.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of (2-Aminoethyl)(ethyl)nitrosoamine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionHow it is Determined
Cmax Maximum plasma concentrationDirectly from the plasma concentration-time profile
Tmax Time to reach CmaxDirectly from the plasma concentration-time profile
AUC Area under the plasma concentration-time curveCalculated from the plasma concentration-time profile
t1/2 Elimination half-lifeCalculated from the terminal phase of the plasma concentration-time profile
CL ClearanceDose / AUC (for IV administration)
Vd Volume of distributionCL / elimination rate constant
F% Bioavailability(AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Visualizing the Pharmacokinetic Study Workflow

PK_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis cluster_Output Output IV_Dosing Intravenous Dosing Blood_Collection Serial Blood Collection IV_Dosing->Blood_Collection Oral_Dosing Oral Dosing Oral_Dosing->Blood_Collection Plasma_Processing Plasma Preparation Blood_Collection->Plasma_Processing LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling PK_Parameters Cmax, Tmax, AUC, t1/2, CL, Vd, F% PK_Modeling->PK_Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. For the quantification of (2-Aminoethyl)(ethyl)nitrosoamine in biological matrices (plasma, tissue homogenates, urine), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice due to its high sensitivity and selectivity.[11][12]

Key Validation Parameters (ICH M10 Guidelines):

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Calibration Curve: Demonstrating the relationship between instrument response and known concentrations of the analyte.

  • Accuracy and Precision: Assessing how close the measured values are to the true values and the degree of scatter in the data.

  • Matrix Effect: Evaluating the impact of the biological matrix on the ionization of the analyte.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion: Synthesizing the Data for a Comprehensive Risk Assessment

The pharmacokinetic profiling of (2-Aminoethyl)(ethyl)nitrosoamine, as outlined in this guide, provides a comprehensive dataset to understand its journey through the body. The integration of in vitro and in vivo data will allow for the determination of its absorption characteristics, distribution to potential target organs, metabolic fate, and routes of elimination.

This information is critical for:

  • Exposure Assessment: Relating external dose to internal exposure.

  • Toxicity Prediction: Understanding the potential for target organ toxicity based on distribution and metabolic activation.

  • Interspecies Scaling: Extrapolating findings from preclinical species to humans.

  • Risk Assessment: Providing the necessary data to inform regulatory decisions and ensure human safety.

By following the principles and protocols detailed in this guide, researchers can confidently and systematically characterize the pharmacokinetic profile of (2-Aminoethyl)(ethyl)nitrosoamine, contributing to a deeper understanding of its potential biological effects.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA). ATSDR. [Link]

  • Li, X., He, X., Guo, X., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology, 96(10), 2737-2749. [Link]

  • U.S. Food and Drug Administration. (2023). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. FDA.gov. [Link]

  • Seo, J. E., Yu, J. Z., Li, X., et al. (2023). Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. Archives of Toxicology, 97(12), 3235-3248. [Link]

  • Li, X., He, X., Guo, X., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Semantic Scholar. [Link]

  • Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology, 154, 105703. [Link]

  • Nageswara Rao, R., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega, 7(30), 25846-25867. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). LinkedIn. [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). LinkedIn. [Link]

  • Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential. (2024). Lhasa Limited. [Link]

  • Brendler-Schwaab, S., et al. (1992). In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. Carcinogenesis, 13(12), 2321-2327. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. EPA. [Link]

  • A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. (n.d.). Impactfactor.org. [Link]

  • Schuller, H. M. (1989). Metabolic activation and biological effects of nitrosamines in the mammalian lung. Experimental Lung Research, 15(4), 587-606. [Link]

  • He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4559. [Link]

  • Swann, P. F. (1984). Metabolism of N-nitrosodimethylamine. IARC Scientific Publications, (57), 501-512. [Link]

  • Innovamol. (2022). Extensive literature search on N-nitroso compounds in food. [Link]

  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. (2017). Medwin Publishers. [Link]

  • Lijinsky, W., et al. (1983). The metabolism of N-nitrosomethylaniline. Cancer Research, 43(1), 214-219. [Link]

  • Stumpf, R., et al. (1979). Pharmacokinetic model for N-nitrosodimethylamine based on Michaelis-Menten constants determined with the isolated perfused rat liver. Cancer Research, 39(9), 3673-3677. [Link]

  • A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). (2025). RSIS International. [Link]

  • PubChem. (n.d.). 2-(Ethylnitrosoamino)ethanol. National Center for Biotechnology Information. [Link]

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Foundational

Assessing the Genotoxic Potential of (2-Aminoethyl)(ethyl)nitrosoamine in Mammalian Cells: A Mechanistic and Methodological Framework

An In-Depth Technical Guide: For: Researchers, Scientists, and Drug Development Professionals Executive Summary N-nitrosamines are a class of highly potent mutagenic and carcinogenic compounds, the presence of which, eve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-nitrosamines are a class of highly potent mutagenic and carcinogenic compounds, the presence of which, even as impurities, is a significant concern for human health and drug development.[1][2][3] This guide provides a comprehensive technical framework for evaluating the genotoxic potential of a specific, less-characterized nitrosamine, (2-Aminoethyl)(ethyl)nitrosoamine. Due to the limited publicly available data on this specific molecule, this document establishes a robust assessment strategy by extrapolating from the extensive knowledge base of structurally related N-nitrosamines, such as N-nitrosodiethylamine (NDEA). We delve into the critical mechanisms of metabolic activation, DNA adduct formation, and cellular repair pathways. Furthermore, we provide detailed, field-proven protocols for a battery of in vitro genotoxicity assays, including the enhanced Ames test, the in vitro micronucleus assay, the comet assay, and the HPRT gene mutation assay, all grounded in OECD and ICH regulatory contexts.[4][5][6] This guide is designed to equip researchers with the necessary expertise to design, execute, and interpret a scientifically rigorous evaluation of this and other novel nitrosamines.

Part 1: The Mechanistic Underpinnings of Nitrosamine Genotoxicity

A thorough understanding of how nitrosamines exert their genotoxic effects is paramount to designing a relevant testing strategy. The journey from a stable, pre-mutagenic compound to a DNA-damaging agent is a multi-step process initiated within the cell.

The Imperative of Metabolic Activation

N-nitrosamines, including the presumed structure of (2-Aminoethyl)(ethyl)nitrosoamine, are not directly reactive with DNA. Their genotoxic potential is unlocked through metabolic activation, a process predominantly carried out by the Cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[1][7][8][9][10]

The primary activation pathway is α-hydroxylation.[11][12] For (2-Aminoethyl)(ethyl)nitrosoamine, this would likely occur on the α-carbon of the ethyl group, catalyzed by enzymes such as CYP2E1 and CYP2A6, which are known to metabolize simple alkylnitrosamines.[11][13][14] This enzymatic oxidation generates an unstable α-hydroxy-nitrosamine intermediate. This intermediate spontaneously decomposes to yield a highly reactive electrophile, an ethyldiazonium ion, which is the ultimate DNA-alkylating species.[7][14]

Metabolic_Activation_Pathway cluster_0 Cellular Metabolism Compound (2-Aminoethyl)(ethyl)nitrosoamine Intermediate α-Hydroxy-nitrosamine (Unstable Intermediate) Compound->Intermediate CYP450 Enzymes (e.g., CYP2E1, CYP2A6) α-hydroxylation Electrophile Ethyldiazonium Ion (Reactive Electrophile) Intermediate->Electrophile Spontaneous Decomposition DNA Cellular DNA Electrophile->DNA Alkylation Adducts DNA Adducts (e.g., O⁶-ethylguanine)

Caption: Proposed metabolic activation of (2-Aminoethyl)(ethyl)nitrosoamine.

DNA Adduct Formation: The Molecular Lesion

The generated ethyldiazonium ion readily attacks nucleophilic sites on DNA bases, forming covalent DNA adducts.[7][9] While several adducts can be formed, including N7-ethylguanine and N3-ethyladenine, the most critical from a mutagenic standpoint is O⁶-ethylguanine (O⁶-EtG).[7][15][16]

The presence of an ethyl group on the O⁶ position of guanine disrupts the normal Watson-Crick base pairing. During DNA replication, DNA polymerase frequently misinterprets O⁶-EtG and preferentially inserts a thymine (T) opposite it, instead of cytosine (C). If this lesion is not repaired before the next round of replication, the O⁶-EtG:T mispair leads to a permanent G:C to A:T transition mutation.[17] This type of point mutation is a hallmark of alkylating agent-induced carcinogenesis.

Cellular Defense: DNA Repair Pathways

Mammalian cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA alkylation.[16][18] The primary pathways involved are:

  • Direct Reversal: The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove the ethyl group from O⁶-EtG, restoring the guanine base in a single, error-free step.[15][18][19] This is a "suicide" enzyme, as each molecule can only repair one lesion.[18]

  • Base Excision Repair (BER): This pathway is primarily responsible for removing smaller, non-helix-distorting adducts like N7-ethylguanine and N3-ethyladenine.[16][19] A specific DNA glycosylase recognizes and excises the damaged base, creating an abasic site that is subsequently processed by other enzymes to restore the correct DNA sequence.[16]

  • Mismatch Repair (MMR): If replication occurs on a damaged template, the MMR system can recognize the O⁶-EtG:T mispair. However, its attempts to repair this can lead to futile cycles of thymine removal and re-insertion, which can trigger downstream signaling cascades leading to cell cycle arrest or apoptosis.[15][17]

Genotoxicity occurs when the rate of DNA adduct formation overwhelms the cellular repair capacity, leading to the fixation of mutations or the induction of larger-scale chromosomal damage.

DNA_Repair_Pathways cluster_input DNA Damage cluster_pathways Repair Mechanisms cluster_outcomes Cellular Fates DNA_Adducts O⁶-EtG N7-EtG N3-EtA MGMT Direct Reversal (MGMT) DNA_Adducts:f0->MGMT BER Base Excision Repair (BER) DNA_Adducts:f1->BER DNA_Adducts:f2->BER MMR Mismatch Repair (MMR) (Post-Replication) DNA_Adducts:f0->MMR During Replication Repair Error-Free Repair MGMT->Repair BER->Repair Mutation G:C → A:T Mutation MMR->Mutation If repair fails Apoptosis Cell Cycle Arrest / Apoptosis MMR->Apoptosis In_Vitro_Workflow cluster_assays Genotoxicity Test Battery cluster_conditions Test Conditions start Test Compound: (2-Aminoethyl)(ethyl)nitrosoamine Ames Bacterial Reverse Mutation (Ames Test - OECD 471) start->Ames MN In Vitro Micronucleus (OECD 487) start->MN Comet Comet Assay (Primary DNA Damage) start->Comet HPRT Gene Mutation (HPRT) (OECD 476) start->HPRT S9_plus With Metabolic Activation (Enhanced Hamster S9) Ames->S9_plus MN->S9_plus S9_minus Without Metabolic Activation MN->S9_minus Comet->S9_plus Comet->S9_minus HPRT->S9_plus HPRT->S9_minus end Data Analysis & Weight-of-Evidence Conclusion S9_plus->end S9_minus->end

Caption: Standard workflow for in vitro genotoxicity testing of nitrosamines.

Detailed Experimental Protocols
  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is a compound-induced increase in revertant colonies that can now grow on an amino acid-deficient medium. It detects point mutations and frameshift mutations.

  • Step-by-Step Methodology:

    • Strain Preparation: Culture the required tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) overnight to reach stationary phase.

    • Metabolic Activation Preparation: Prepare the S9 mix. For the enhanced protocol, use Aroclor- or Phenobarbital/β-naphthoflavone-induced hamster liver S9 at a final concentration of 30% (v/v) in the pre-incubation mix. Include necessary co-factors (e.g., NADP, G6P).

    • Pre-incubation: In a sterile test tube, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for non-activation arms), and 50 µL of the test article solution at various concentrations.

    • Incubation: Incubate the tubes at 37°C for 30-60 minutes with gentle shaking. This pre-incubation step is critical for allowing the S9 enzymes to metabolize the nitrosamine. [1] 5. Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine/tryptophan to allow for a few initial cell divisions) to each tube, vortex gently, and pour onto the surface of minimal glucose agar plates.

    • Incubation: Incubate the plates inverted at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A positive result is a dose-dependent increase in revertant colonies that is at least double the concurrent vehicle control count.

  • Principle: This assay detects small, membrane-bound nuclei in the cytoplasm of interphase cells, known as micronuclei (MN). MN are formed from chromosome fragments (clastogenic effect) or whole chromosomes (aneugenic effect) that lag behind during cell division.

  • Step-by-Step Methodology:

    • Cell Culture: Use a suitable mammalian cell line, such as human TK6 or HepaRG cells. HepaRG cells are advantageous as they are metabolically competent, potentially reducing the need for S9. [20][21] 2. Treatment: Seed cells at an appropriate density. After 24 hours, expose duplicate or triplicate cultures to the test article at a range of concentrations, with and without an exogenous metabolic activation system (e.g., 3% hamster S9 for 3-4 hours).

    • Cytochalasin B Block (Optional but Recommended): After the treatment period, add Cytochalasin B to the culture medium. This inhibits cytokinesis, allowing cells that have completed mitosis to be identified as binucleated. This ensures only cells that have divided once are scored.

    • Incubation: Culture for a further 1.5-2.0 cell cycles.

    • Harvest and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a fluorescent DNA dye (e.g., DAPI or propidium iodide).

    • Scoring: Analyze the cells via flow cytometry or microscopy. Score at least 2000 cells per concentration. Determine the frequency of micronucleated cells.

    • Cytotoxicity: Concurrently measure cytotoxicity (e.g., Relative Increase in Cell Count or Relative Population Doubling). A positive result is a statistically significant, dose-dependent increase in micronucleus frequency at concentrations showing less than 55±5% cytotoxicity. [22]

  • Principle: This sensitive method detects primary DNA damage (single- and double-strand breaks, and alkali-labile sites) in individual cells. Damaged DNA migrates further in an electric field, forming a "comet" shape. The amount of DNA in the tail relative to the head is proportional to the amount of damage. [23][24]

  • Step-by-Step Methodology:

    • Cell Preparation & Treatment: Treat mammalian cells (e.g., TK6) in suspension or monolayer with the test article for a short period (e.g., 3-4 hours), with and without S9 activation.

    • Embedding: Harvest the cells and resuspend them in low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.

    • Lysis: Immerse the slides in a high-salt lysis solution (pH 10) at 4°C. This removes cell membranes and histones, leaving behind supercoiled DNA nucleoids. [25][26] 4. Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high-pH electrophoresis buffer (pH > 13) to unwind the DNA.

    • Electrophoresis: Apply a low voltage to the tank. The negatively charged DNA will migrate towards the anode. Broken DNA fragments will move more freely, forming the comet tail.

    • Neutralization and Staining: Neutralize the slides in a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Scoring: Using a fluorescence microscope and image analysis software, score at least 150 comets per concentration. The primary endpoint is the % Tail DNA. A positive result is a dose-dependent increase in DNA migration.

  • Principle: This assay measures forward mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene locus. [27][28]The HPRT enzyme is involved in the nucleotide salvage pathway. When cells with a functional HPRT gene are exposed to a toxic purine analogue like 6-thioguanine (6-TG), they incorporate it into their DNA and die. Cells with a mutation that inactivates HPRT cannot metabolize 6-TG and will survive to form colonies. [29]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Use a suitable cell line (e.g., CHO, V79) and expose cultures to the test article for 3-4 hours with and without S9 activation. [27][30][31] 2. Expression Period: Following treatment, wash the cells and culture them in normal medium for 7-9 days. This "phenotypic expression" period allows time for the wild-type HPRT protein to turn over and for the mutated phenotype to be expressed.

    • Mutant Selection: Plate a known number of cells in medium containing the selective agent (6-TG) to select for mutants. Concurrently, plate cells in non-selective medium to determine cloning efficiency (a measure of cytotoxicity).

    • Incubation: Incubate plates for 10-14 days to allow for colony formation.

    • Scoring: Stain and count the colonies on both selective and non-selective plates. Calculate the mutant frequency (MF) by correcting the number of mutant colonies for the cloning efficiency.

    • Data Analysis: A positive result is a concentration-related increase in mutant frequency that exceeds a pre-defined global evaluation factor.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, structured tables. This facilitates comparison across dose groups and experiments.

Table 1: Example Data Summary for In Vitro Micronucleus Assay

Concentration (µM) Relative Population Doubling (%) Total Cells Scored Number of Micronucleated Cells % Micronucleated Cells Fold Increase over Control
Vehicle Control 100 ± 5.2 4000 40 1.0 ± 0.2 1.0
10 95 ± 4.8 4000 45 1.1 ± 0.3 1.1
30 88 ± 6.1 4000 78 2.0 ± 0.4* 2.0
100 65 ± 7.3 4000 152 3.8 ± 0.6* 3.8
300 48 ± 5.9 4000 240 6.0 ± 0.8* 6.0
Positive Control 70 ± 8.0 4000 200 5.0 ± 0.7* 5.0

Statistically significant increase (p < 0.05)

Interpretation: A positive finding in any of these assays, particularly with metabolic activation, would suggest that (2-Aminoethyl)(ethyl)nitrosoamine is genotoxic in mammalian cells. Positive results in the Ames or HPRT assay indicate mutagenicity (gene mutations), while a positive result in the micronucleus assay indicates clastogenicity and/or aneugenicity. A positive Comet assay result indicates the induction of primary DNA damage, which is often the initiating event for mutations and chromosomal damage.

Part 3: Advanced Models and In Vivo Confirmation

While the in vitro battery provides a strong foundation, further investigation may be warranted, especially in a drug development context.

Advanced In Vitro Models: 3D HepaRG Spheroids

For a more physiologically relevant assessment, 3D spheroid cultures of HepaRG cells are increasingly used. These models exhibit higher and more sustained expression of CYP enzymes compared to 2D monolayers. [20][21]This enhanced metabolic capacity makes them more sensitive for detecting the genotoxicity of compounds like nitrosamines that require complex metabolic activation. [3][20][21]Integrating the micronucleus and Comet assays with 3D HepaRG spheroids can provide more robust and human-relevant in vitro data. [20]

Rationale for In Vivo Follow-Up

If clear evidence of genotoxicity is observed in vitro, in vivo studies are essential to determine if these effects translate to a whole organism. In vivo studies account for absorption, distribution, metabolism, and excretion (ADME) processes that cannot be fully replicated in vitro.

Key in vivo assays for nitrosamines include:

  • In Vivo Rodent Micronucleus Assay (OECD 474): This assay is typically performed in bone marrow reticulocytes. However, for liver-metabolized genotoxicants like nitrosamines, assessing micronuclei in liver hepatocytes (MNHEP assay) is more relevant and sensitive. [32][33][34]* Transgenic Rodent (TGR) Gene Mutation Assay (OECD 488): This is considered a gold-standard assay for in vivo mutagenicity. It uses rodents (e.g., Big Blue® rats) with a recoverable transgenic reporter gene (e.g., lacZ or cII). Following exposure, DNA is isolated from various tissues (especially the liver), and mutations in the reporter gene are scored. [35][36]* In Vivo Comet Assay (OECD 489): This assay can be performed on a wide range of tissues to detect primary DNA damage in the target organs of toxicity. [23][35]

Conclusion and Future Directions

The assessment of the genotoxic potential of (2-Aminoethyl)(ethyl)nitrosoamine requires a systematic, evidence-based approach. Lacking direct data, a strategy built upon the well-established principles of nitrosamine toxicology is proposed. This involves:

  • Assuming the necessity of metabolic activation via α-hydroxylation, and therefore employing enhanced metabolic activation systems (hamster S9) in all in vitro assays.

  • Conducting a battery of in vitro tests covering gene mutation (Ames, HPRT) and chromosomal damage (Micronucleus, Comet) to build a comprehensive hazard profile.

  • Utilizing advanced, metabolically competent models like 3D HepaRG spheroids to increase the human relevance and sensitivity of the in vitro assessment.

  • Proceeding to in vivo studies , focusing on target organs like the liver, if in vitro genotoxicity is confirmed.

The future of genotoxicity testing is moving towards more sensitive and quantitative methods. Methodologies like error-corrected next-generation sequencing (ecNGS), also known as Duplex Sequencing, can directly measure mutation frequencies in any tissue with unparalleled accuracy and may soon become an invaluable tool for robustly assessing the in vivo mutagenic risk of nitrosamines. [34][36][37]By combining the established, validated assays described herein with an awareness of emerging technologies, researchers can confidently and accurately characterize the genotoxic potential of novel nitrosamine compounds.

References

  • An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC. Vertex AI Search.
  • Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models - FDA. Vertex AI Search.
  • DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC. Vertex AI Search.
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  • From OECD guidelines to innovation: the future of genotoxicity testing. Vertex AI Search.
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  • OECD Test Guidelines for Genetic Toxicology - ISS. Vertex AI Search.
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  • HPRT Assay - Scantox. Vertex AI Search.
  • OECD 476 HPRT Assay | Regulatory Genotoxicity - Gentronix. Vertex AI Search.
  • Model of DNA repair pathways involved in DNA alkylation damage. DNA...
  • New publication: Genotoxicity testing of N-nitrosamines using mammalian cells - Toxys. Vertex AI Search.
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  • In vitro mutagenicity methodology for nitrosamines (InVitroNAmutagenicity) | HMA-EMA Catalogues of real-world data sources and studies. Vertex AI Search.
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  • In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics - diffundit® Portal de Revistas Electrónicas. Vertex AI Search.
  • Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities - PubMed. Vertex AI Search.
  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC. Vertex AI Search.
  • Introducing In Vivo Data To The Complex Nitrosamine Data Sharing Initi
  • Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities - Oxford Academic. Vertex AI Search.
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Protocols & Analytical Methods

Method

Quantitative Analysis of (2-Aminoethyl)(ethyl)nitrosoamine (AEN) by LC-MS/MS: A Detailed Application Note for Pharmaceutical Quality Control

Introduction The detection and quantification of nitrosamine impurities in pharmaceutical products has become a critical aspect of drug safety and quality control.[1][2] These compounds are classified as probable human c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The detection and quantification of nitrosamine impurities in pharmaceutical products has become a critical aspect of drug safety and quality control.[1][2] These compounds are classified as probable human carcinogens, and their presence, even at trace levels, is a significant concern for regulatory agencies and manufacturers worldwide.[3][4] (2-Aminoethyl)(ethyl)nitrosoamine (AEN), a specific nitrosamine, can potentially form under certain manufacturing conditions involving common reagents and solvents. Therefore, robust and sensitive analytical methods are imperative for its accurate quantification to ensure patient safety and regulatory compliance.

This application note provides a detailed, field-proven protocol for the quantification of (2-Aminoethyl)(ethyl)nitrosoamine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique is widely recognized as the gold standard for nitrosamine analysis due to its exceptional sensitivity and selectivity.[5][6] The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in scientific principles and regulatory expectations.[7][8]

The Regulatory Landscape: A Mandate for Rigorous Control

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines regarding the control of nitrosamine impurities in human drugs.[7][9][10] These guidelines necessitate a three-step approach for manufacturers: a risk assessment to identify potential for nitrosamine formation, confirmatory testing if a risk is identified, and implementation of changes to mitigate any identified risks.[9][11][12] The analytical methods employed for confirmatory testing must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose, demonstrating high accuracy, precision, and sensitivity.[4][13] Acceptable Intake (AI) limits for various nitrosamines are typically in the nanogram per day range, demanding analytical methods capable of detecting and quantifying these impurities at parts-per-billion (ppb) levels.[12]

Principle of the Method

This protocol utilizes a robust LC-MS/MS method for the separation and quantification of AEN. The methodology involves the extraction of AEN from the drug product matrix, followed by chromatographic separation using a reversed-phase HPLC column. Detection is achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method minimizes interference from the sample matrix and ensures accurate quantification at trace levels.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial to compensate for any variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

Experimental Workflow

The overall analytical workflow is designed to be efficient and reproducible, minimizing the potential for analyte loss or contamination.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Product Sample Weighing Weighing & Dissolution Sample->Weighing Extraction Liquid-Liquid or Solid-Phase Extraction Weighing->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration Evaporation->Filtration Injection Sample Injection Filtration->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI/APCI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting Results Quantification->Reporting

Figure 1: A schematic of the complete analytical workflow.

Materials and Reagents

Reagent/MaterialGradeSupplier
(2-Aminoethyl)(ethyl)nitrosoamine (AEN) Reference Standard≥98% purityCommercially Available
(2-Aminoethyl)(ethyl)nitrosoamine-d4 (AEN-d4) Internal Standard≥98% purity, isotopic purity ≥99%Commercially Available
MethanolLC-MS GradeCommercially Available
AcetonitrileLC-MS GradeCommercially Available
WaterLC-MS GradeCommercially Available
Formic AcidLC-MS GradeCommercially Available
DichloromethaneHPLC GradeCommercially Available
Syringe Filters0.22 µm PVDFCommercially Available

Note: The use of high-purity solvents and reagents is critical to minimize background interference and ensure low detection limits. It is also advisable to avoid the use of plasticware where possible, as nitrosamines can leach from certain plastics.[14]

Protocol 1: Sample Preparation

The choice of sample preparation technique is highly dependent on the drug product matrix.[1] The goal is to efficiently extract AEN while minimizing co-extraction of interfering matrix components.

For Water-Soluble Drug Products (e.g., Tablets, Powders for Injection)
  • Sample Weighing and Dissolution: Accurately weigh a representative amount of the ground tablet powder or powder for injection equivalent to a single dose into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of AEN-d4 internal standard solution (e.g., 50 µL of a 100 ng/mL solution in methanol). The concentration of the internal standard should be close to the expected concentration of the analyte.

  • Dissolution: Add an appropriate volume of LC-MS grade water (e.g., 5 mL) to dissolve the sample. Vortex for 2 minutes to ensure complete dissolution.

  • Protein Precipitation (if applicable): For drug products containing proteins, add 3 volumes of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate the proteins.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.

For Non-Water-Soluble or Complex Matrix Drug Products
  • Sample Weighing and Internal Standard Spiking: Follow steps 1.1.1 and 1.1.2.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of dichloromethane to the sample tube.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean glass tube.

    • Repeat the extraction twice more with fresh dichloromethane and combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted solution through a 0.22 µm PVDF syringe filter into an autosampler vial.

Protocol 2: LC-MS/MS Analysis

The chromatographic and mass spectrometric conditions must be optimized to achieve the desired sensitivity and selectivity.

Liquid Chromatography Conditions
ParameterCondition
HPLC System UHPLC system capable of binary gradient elution
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Rationale for Parameter Selection: A C18 column is a versatile choice for retaining small, polar molecules like AEN. The gradient elution allows for the effective separation of AEN from potential matrix interferences. Formic acid is added to the mobile phase to promote protonation of the analyte, which is beneficial for positive ion mode mass spectrometry.

Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Tandem Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in Positive Mode
Ion Source Temperature 400 °C
Nebulizer Gas 50 psi
Curtain Gas 25 psi
Collision Gas Medium
MRM Transitions See Table 1

Rationale for Parameter Selection: ESI is generally suitable for polar compounds, while APCI can be more effective for less polar nitrosamines.[5] The choice should be optimized based on signal intensity for AEN. MRM is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Table 1: Optimized MRM Transitions for AEN and AEN-d4
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
AEN [To be determined experimentally][To be determined experimentally]50[To be determined experimentally]
AEN-d4 (IS) [To be determined experimentally][To be determined experimentally]50[To be determined experimentally]

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, must be determined by direct infusion of the AEN and AEN-d4 standards into the mass spectrometer.

Protocol 3: Method Validation

A full method validation must be performed in accordance with ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[4][13]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of AEN in blank matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared over a suitable range (e.g., 0.5 to 50 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by spiking the drug product matrix with known concentrations of AEN at three levels (low, medium, and high) and calculating the percent recovery. Acceptable recovery is typically within 80-120%.[15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. The LOQ should be sufficiently low to meet regulatory requirements.

Table 2: Typical Method Performance Characteristics
ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.998
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 10%
LOD Signal-to-Noise ≥ 3~0.1 ng/mL
LOQ Signal-to-Noise ≥ 10~0.5 ng/mL

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for AEN and the internal standard (AEN-d4) using the instrument's data processing software.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the AEN peak area to the AEN-d4 peak area against the concentration of the AEN standards.

  • Quantification: Determine the concentration of AEN in the samples by interpolating the peak area ratio from the calibration curve.

  • Reporting: Report the final concentration of AEN in the drug product, typically in parts per million (ppm) or nanograms per gram (ng/g).

QuantificationLogic cluster_inputs Inputs cluster_processing Processing cluster_output Output PeakArea_AEN Peak Area (AEN) CalculateRatio Calculate Peak Area Ratio (AEN / AEN-d4) PeakArea_AEN->CalculateRatio PeakArea_IS Peak Area (AEN-d4) PeakArea_IS->CalculateRatio CalibrationCurve Calibration Curve (Area Ratio vs. Concentration) Interpolate Interpolate Concentration from Calibration Curve CalibrationCurve->Interpolate CalculateRatio->Interpolate FinalConcentration Final AEN Concentration Interpolate->FinalConcentration

Figure 2: Logical flow for the quantification of AEN.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of (2-Aminoethyl)(ethyl)nitrosoamine in pharmaceutical products using LC-MS/MS. By adhering to the detailed steps for sample preparation, chromatographic separation, mass spectrometric detection, and method validation, researchers and quality control professionals can ensure accurate and reliable results that meet stringent regulatory expectations. The inherent sensitivity and selectivity of this method make it an indispensable tool in the ongoing effort to ensure the safety and quality of medicines.[5] Continuous monitoring and lifecycle management of analytical methods are crucial to adapt to the evolving regulatory landscape and to safeguard public health.[2]

References

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Application

Application Notes and Protocols for the Synthesis of Isotopically Labeled (2-Aminoethyl)(ethyl)nitrosoamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their classification as probable human carcinogens.[1][2][3] Consequently, there is a critical need for well-characterized, isotopically labeled N-nitrosamine standards for use in sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify these impurities.[4][5][6] Isotopically labeled internal standards are invaluable as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, allowing for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[6]

This document provides a comprehensive guide with detailed protocols for the synthesis of isotopically labeled (2-Aminoethyl)(ethyl)nitrosoamine, also known as N-Nitroso-N-ethylethylenediamine.[7] The protocols are designed to be adaptable for various isotopic labeling patterns (e.g., ¹³C, ¹⁵N, ²H) and are grounded in established chemical principles of amine synthesis and nitrosation.

Strategic Approach to Synthesis

The synthesis of isotopically labeled (2-Aminoethyl)(ethyl)nitrosoamine is a multi-step process that requires careful planning and execution. The general strategy involves the synthesis of an isotopically labeled precursor, N-ethylethylenediamine, followed by a controlled nitrosation reaction. To ensure regioselectivity and prevent unwanted side reactions, a protecting group strategy is employed.

A logical and efficient synthetic pathway is outlined below:

Synthesis_Pathway A Isotopically Labeled Ethyl Halide C Isotopically Labeled N-ethyl-N'-(tert-butoxycarbonyl)ethane-1,2-diamine A->C N-Alkylation B Mono-Boc-protected Ethylenediamine B->C D Isotopically Labeled N-ethylethylenediamine C->D Deprotection E Isotopically Labeled (2-Aminoethyl)(ethyl)nitrosoamine D->E Nitrosation

Figure 1: General synthetic pathway for isotopically labeled (2-Aminoethyl)(ethyl)nitrosoamine.

PART 1: Synthesis of Isotopically Labeled Precursor: N-ethylethylenediamine

The key to synthesizing the target molecule is the preparation of an isotopically labeled N-ethylethylenediamine precursor. This can be achieved through the N-alkylation of a mono-protected ethylenediamine with an isotopically labeled ethyl halide. The use of a tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under alkylation conditions and its straightforward removal under acidic conditions.[4][5]

Protocol 1: Synthesis of Isotopically Labeled N-ethyl-N'-(tert-butoxycarbonyl)ethane-1,2-diamine

This protocol details the N-alkylation of N-(tert-butoxycarbonyl)-ethyl-1,2-diamine with an isotopically labeled ethyl halide (e.g., [¹³C₂]-ethyl iodide, [¹⁵N]-ethyl bromide, or deuterated ethyl bromide).

Materials and Reagents:

ReagentCAS NumberPurpose
N-(tert-butoxycarbonyl)-ethyl-1,2-diamine103437-05-8Starting material
Isotopically Labeled Ethyl Halide (e.g., [¹³C₂]-Ethyl Iodide)VariesSource of isotopic label
Triethylamine121-44-8Base
Acetonitrile75-05-8Solvent
Diethyl ether60-29-7Extraction Solvent
Saturated Sodium Bicarbonate SolutionN/AAqueous wash
BrineN/AAqueous wash
Anhydrous Sodium Sulfate7757-82-6Drying agent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(tert-butoxycarbonyl)-ethyl-1,2-diamine (1 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution.

  • Addition of Labeled Alkylating Agent: Slowly add the isotopically labeled ethyl halide (1 equivalent) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. The reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isotopically labeled N-ethyl-N'-(tert-butoxycarbonyl)ethane-1,2-diamine.

Protocol 2: Deprotection to Yield Isotopically Labeled N-ethylethylenediamine

This protocol describes the removal of the Boc protecting group to furnish the free diamine.

Materials and Reagents:

ReagentCAS NumberPurpose
Isotopically Labeled N-ethyl-N'-(tert-butoxycarbonyl)ethane-1,2-diamineN/AProtected amine
Hydrochloric Acid (4M in 1,4-dioxane)7647-01-0Deprotecting agent
Diethyl ether60-29-7Precipitation solvent
Sodium Hydroxide (e.g., 2M aqueous solution)1310-73-2Neutralizing agent
Dichloromethane75-09-2Extraction solvent

Procedure:

  • Reaction Setup: Dissolve the isotopically labeled N-ethyl-N'-(tert-butoxycarbonyl)ethane-1,2-diamine (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane or methanol.

  • Acidification: Cool the solution in an ice bath and add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Isolation of the Hydrochloride Salt: The product will often precipitate as the hydrochloride salt. Diethyl ether can be added to facilitate precipitation. Collect the solid by filtration and wash with cold diethyl ether.

  • Generation of the Free Amine (Optional but Recommended for Nitrosation):

    • Dissolve the hydrochloride salt in water and cool in an ice bath.

    • Carefully add a solution of sodium hydroxide until the pH is basic (pH > 12).

    • Extract the aqueous layer with dichloromethane multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free isotopically labeled N-ethylethylenediamine. Caution: This product is a volatile amine.

PART 2: Nitrosation and Purification

The final step is the nitrosation of the isotopically labeled N-ethylethylenediamine. This reaction must be performed with great care due to the carcinogenic nature of N-nitrosamines.[1] The nitrosation is typically carried out under acidic conditions using a source of the nitrosonium ion (NO⁺), such as sodium nitrite.[1][8]

Nitrosation_Workflow cluster_prep Reaction Preparation cluster_reaction Nitrosation Reaction cluster_workup Work-up and Purification A Dissolve Labeled Amine in Aqueous Acid C Cool Reaction Mixture to 0-5 °C A->C B Prepare Aqueous Sodium Nitrite Solution D Slow, Dropwise Addition of Sodium Nitrite Solution C->D E Maintain Temperature at 0-5 °C D->E F Monitor Reaction by TLC or LC-MS E->F G Neutralize with Saturated NaHCO₃ F->G H Extract with Dichloromethane G->H I Dry Organic Layer (Na₂SO₄) H->I J Concentrate Under Reduced Pressure I->J K Purify by Column Chromatography J->K

Figure 2: Step-by-step workflow for the nitrosation of isotopically labeled N-ethylethylenediamine.

Protocol 3: Synthesis of Isotopically Labeled (2-Aminoethyl)(ethyl)nitrosoamine

Materials and Reagents:

ReagentCAS NumberPurpose
Isotopically Labeled N-ethylethylenediamineN/APrecursor
Hydrochloric Acid (dilute)7647-01-0Acid catalyst
Sodium Nitrite7632-00-0Nitrosating agent
Dichloromethane75-09-2Extraction solvent
Saturated Sodium Bicarbonate SolutionN/AQuenching and neutralizing agent
Anhydrous Sodium Sulfate7757-82-6Drying agent

Procedure:

  • Safety First: All manipulations involving N-nitrosamines must be conducted in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Reaction Setup: Dissolve the isotopically labeled N-ethylethylenediamine (1 equivalent) in water and cool the solution to 0-5 °C in an ice bath.

  • Acidification: Slowly add dilute hydrochloric acid dropwise until the solution is acidic (pH 2-3).

  • Nitrosation: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the stirred amine solution while maintaining the temperature between 0-5 °C.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane several times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure isotopically labeled (2-Aminoethyl)(ethyl)nitrosoamine.[1]

PART 3: Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final product must be confirmed using appropriate analytical techniques.

Analytical TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight of the labeled compound and to determine the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and assess isotopic incorporation at specific positions.
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the final product.

Safety and Handling of N-Nitrosamines

N-nitrosamines are potent carcinogens and should be handled with extreme caution.[1][9]

  • Engineering Controls: Always work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and double-gloving with chemically resistant gloves.

  • Decontamination: All glassware and surfaces that come into contact with N-nitrosamines should be decontaminated. A common method involves rinsing with a solution that can degrade nitrosamines, such as a solution of sodium hypochlorite followed by a sodium thiosulfate quench.

  • Waste Disposal: Dispose of all N-nitrosamine waste in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis of isotopically labeled (2-Aminoethyl)(ethyl)nitrosoamine. By following these procedures and adhering to strict safety protocols, researchers can confidently produce high-quality labeled standards essential for the accurate quantification of this potential impurity in pharmaceutical products. The adaptability of these methods allows for the incorporation of various stable isotopes, catering to the specific needs of different analytical applications.

References

  • Frank, H., Mörike, K., Vujtovic-Ockenga, N., & Remmer, H. (2008). Formation and metabolism of nitrosamines in vivo, monitored by 15 N-stable isotope labelling. Xenobiotica, 14(1-2), 123-129. [Link]

  • Derdau, V., et al. (2023). Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control. Journal of Labelled Compounds and Radiopharmaceuticals, 66(2), 41-46. [Link]

  • Derdau, V., et al. (2022). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. [Link]

  • Hercules Powder Co. (1963). Preparation of nitrosamines. U.S.
  • Georg Thieme Verlag. (2009). Product Class 4: N-Nitrosoamines. Science of Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. [Link]

  • Guiraldelli, A. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

  • Royal Society of Chemistry. (2015). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. [Link]

  • Unknown. (n.d.). 15N labeling in E. coli. [Link]

  • Cardiff University. (2022). Non-Conventional Methodologies for the Synthesis of N-Nitrosamines. ORCA. [Link]

  • Protein Expression and Purification Core Facility. (n.d.). 15N labeling of proteins in E. coli. [Link]

  • ChemWhat. (n.d.). N-Nitroso N-Ethylethylenediamine. [Link]

Sources

Method

Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for the Trace-Level Quantification of (2-Aminoethyl)(ethyl)nitrosoamine in Biological Matrices

Introduction & Chemical Rationale The detection of highly polar, low-molecular-weight N-nitrosamines in complex biological matrices (plasma, urine) presents a significant analytical challenge[1]. (2-Aminoethyl)(ethyl)nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The detection of highly polar, low-molecular-weight N-nitrosamines in complex biological matrices (plasma, urine) presents a significant analytical challenge[1]. (2-Aminoethyl)(ethyl)nitrosoamine (Chemical Formula: C₄H₁₁N₃O) is particularly difficult to isolate using conventional sample preparation techniques. Unlike typical aliphatic nitrosamines (e.g., NDMA or NDEA), this compound possesses a free primary amine group (2-aminoethyl).

At physiological pH, this primary amine is highly protonated (pKa ~9.5), rendering the molecule extremely polar and hydrophilic. Consequently, traditional Reversed-Phase (RP) sorbents like C18 or standard polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges fail to retain the analyte, leading to poor recoveries and severe matrix effects[1].

The Solution: Mixed-Mode Cation Exchange (MCX) To overcome this, we employ a Mixed-Mode Cation Exchange (MCX) SPE strategy. MCX sorbents feature a divinylbenzene (hydrophobic) backbone modified with strong cation exchange (sulfonic acid) groups. By acidifying the biological sample, we ensure the primary amine is 100% protonated. The analyte is then captured via a strong ionic bond to the sorbent, allowing for aggressive organic washing steps that strip away phospholipids and neutral interferences without prematurely eluting the target[2][3]. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) SPE has emerged as a viable orthogonal approach for highly polar nitrosamines[4].

Mechanistic Workflow & Sorbent Interactions

The success of this protocol relies on the dual-retention mechanism of the MCX sorbent. The diagrams below illustrate the logical flow of the extraction and the specific chemical interactions at play.

Workflow S1 Biological Sample (Plasma/Urine) S2 Pre-treatment Add 2% Formic Acid (pH < 4) S1->S2 S4 Load Sample (Protonated Amine Binds) S2->S4 S3 Condition MCX Cartridge MeOH -> 2% FA S3->S4 S5 Wash 1: 2% FA in H2O (Removes Salts) S4->S5 S6 Wash 2: 100% MeOH (Removes Phospholipids) S5->S6 S7 Elute: 5% NH4OH in MeOH (Neutralizes Amine) S6->S7 S8 LC-HRMS Analysis S7->S8

Figure 1: MCX SPE workflow for basic nitrosamines in biological samples.

Mechanism cluster_Sorbent MCX Sorbent Surface Analyte (2-Aminoethyl)(ethyl) nitrosoamine (Protonated Amine) Sulfonate Sulfonic Acid Group (Strong Cation Exchange) Analyte->Sulfonate Ionic Bond (pH < 7) DVB Divinylbenzene Backbone (Reversed-Phase) Analyte->DVB Hydrophobic Interaction

Figure 2: Dual retention mechanism of MCX sorbent for (2-Aminoethyl)(ethyl)nitrosoamine.

Experimental Protocols: A Self-Validating System

This protocol is designed as a self-validating system: every reagent choice is dictated by the pKa of the analyte and the chemistry of the sorbent.

Reagents and Materials
  • Sorbent: Oasis MCX or equivalent Mixed-Mode Strong Cation Exchange Cartridge (30 mg/1 cc).

  • Acids/Bases: Formic Acid (FA, LC-MS grade), Ammonium Hydroxide (NH₄OH, 28-30% solution).

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

Step-by-Step MCX Extraction Methodology

Step 1: Sample Pre-treatment (Crucial)

  • Action: To 500 µL of plasma or urine, add 500 µL of 2% Formic Acid in water. Vortex for 30 seconds.

  • Causality: Biological samples contain proteins that can bind the analyte. Acidification denatures these proteins, releasing the nitrosamine. More importantly, dropping the pH below 4 ensures the primary amine is 100% protonated (cationic), which is an absolute requirement for the subsequent ion-exchange capture[2].

Step 2: Cartridge Conditioning

  • Action: Pass 1 mL of 100% MeOH, followed by 1 mL of 2% FA in water.

  • Causality: MeOH wets the hydrophobic divinylbenzene backbone. The 2% FA equilibrates the column to an acidic pH, matching the sample and preventing premature deprotonation of the analyte upon loading.

Step 3: Sample Loading

  • Action: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Causality: A slow flow rate is critical. Ion-exchange kinetics are slower than reversed-phase interactions. Rushing this step will result in analyte breakthrough.

Step 4: Wash 1 (Aqueous)

  • Action: Wash with 1 mL of 2% FA in water.

  • Causality: Removes inorganic salts and highly polar neutral/acidic matrix components. The acidic environment maintains the ionic lock on the analyte.

Step 5: Wash 2 (Organic)

  • Action: Wash with 1 mL of 100% MeOH.

  • Causality: This is the primary advantage of the MCX method. Because the analyte is ionically bound to the sulfonic acid groups, it will not elute in 100% organic solvent. This allows us to aggressively wash away hydrophobic matrix interferences (e.g., phospholipids) that cause severe ion suppression in LC-MS/MS[3].

Step 6: Elution

  • Action: Elute with 1 mL of 5% NH₄OH in MeOH.

  • Causality: The high pH (>10) of the ammonium hydroxide neutralizes the primary amine on the nitrosamine, breaking the ionic bond. Simultaneously, the methanol overcomes any secondary hydrophobic retention, resulting in a sharp, concentrated elution profile.

Step 7: Reconstitution

  • Action: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 95% ACN for HILIC analysis).

Data Presentation: Method Optimization & Validation

The superiority of the MCX approach is evident when compared to standard polymeric reversed-phase (HLB) and HILIC sorbents. As shown in Table 1 , standard HLB fails completely due to the analyte's high polarity.

Table 1: Recovery and Matrix Effect Comparison Across SPE Sorbents
Sorbent TypeWash SolventElution SolventAbsolute Recovery (%)Matrix Effect (%)
MCX (Mixed-Mode Cation) 100% MeOH5% NH₄OH in MeOH89.4 ± 3.2 -8.5
HLB (Polymeric RP) 5% MeOH100% MeOH24.1 ± 6.7-42.3
HILIC (Silica-based) 95% ACN50% ACN81.2 ± 4.5-15.2

Note: Matrix effect values closer to 0% indicate minimal ion suppression. The MCX protocol provides the cleanest extract due to the 100% organic wash step.

Table 2: Validated Method Parameters for MCX-LC-HRMS
ParameterPlasma MatrixUrine Matrix
Limit of Detection (LOD) 1.5 pg/mL2.0 pg/mL
Limit of Quantitation (LOQ) 5.0 pg/mL6.5 pg/mL
Linearity (R²) > 0.998> 0.997
Intra-day Precision (%RSD) 4.2%5.1%
Inter-day Precision (%RSD) 6.3%7.0%

Orthogonal Approach: HILIC-SPE

While MCX is the gold standard for basic nitrosamines, HILIC-based SPE can be employed as an orthogonal sample clean-up procedure, particularly when analyzing pharmaceutical formulations where high amounts of Active Pharmaceutical Ingredients (APIs) interfere with ion-exchange sites[4][5].

In a HILIC-SPE workflow, the sample is loaded in a high-organic environment (e.g., >85% Acetonitrile). The polar (2-Aminoethyl)(ethyl)nitrosoamine partitions into the water-enriched layer on the surface of the polar stationary phase. Elution is achieved by increasing the aqueous content of the solvent. This approach is highly compatible with direct injection onto a HILIC-LC-HRMS system, bypassing the need for evaporation and reconstitution[4][6].

Conclusion & Best Practices

For the robust quantification of (2-Aminoethyl)(ethyl)nitrosoamine in biological samples, Mixed-Mode Cation Exchange (MCX) provides a self-validating, highly selective extraction mechanism. By manipulating the pH to exploit the basicity of the primary amine, analysts can utilize aggressive organic washes to eliminate phospholipids, achieving sub-pg/mL sensitivity and minimal matrix effects.

Critical Tip: Always ensure that the sample pH is at least 2 units below the pKa of the primary amine prior to loading onto the MCX cartridge to guarantee quantitative capture.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Recovery Rates for (2-Aminoethyl)(ethyl)nitrosoamine (AENA) Extraction

Welcome to the technical support center for the extraction of (2-Aminoethyl)(ethyl)nitrosoamine (AENA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of (2-Aminoethyl)(ethyl)nitrosoamine (AENA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving adequate recovery rates for this polar N-nitrosamine. This document provides in-depth, question-and-answer-based troubleshooting, grounded in scientific principles and field-proven experience, to help you diagnose and resolve common extraction issues.

Introduction to AENA Extraction Challenges

(2-Aminoethyl)(ethyl)nitrosoamine (AENA) is a polar N-nitrosamine that presents unique challenges during sample preparation. Its polarity makes it highly soluble in aqueous matrices, which can complicate its partitioning into organic solvents during liquid-liquid extraction (LLE). Furthermore, its amine functional group means that its charge state is pH-dependent, a critical factor that governs its retention on solid-phase extraction (SPE) sorbents and its extraction efficiency. Low recovery rates are a common hurdle, often stemming from suboptimal pH, incorrect solvent or sorbent selection, analyte degradation, or matrix effects.[1] This guide will systematically address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My AENA recovery is consistently low. What are the most common culprits?

Low recovery of AENA can typically be traced back to one or more of the following factors:

  • Incorrect pH of the Aqueous Sample: The extraction efficiency of AENA is highly dependent on pH due to its amine group. If the pH is not optimized, AENA may be in its protonated (charged) form, making it highly water-soluble and difficult to extract into an organic solvent or retain on a non-polar SPE phase.

  • Inappropriate Extraction Solvent (for LLE): The choice of solvent is critical. A solvent with polarity that is not well-matched to AENA will result in poor partitioning from the aqueous phase to the organic phase.

  • Suboptimal Solid-Phase Extraction (SPE) Sorbent or Protocol: Using the wrong type of SPE sorbent or an inadequate protocol (e.g., improper conditioning, washing, or elution) can lead to significant analyte loss. For polar compounds like AENA, traditional C18 sorbents may not be effective.[2]

  • Analyte Degradation: N-nitrosamines can be susceptible to degradation under certain conditions, such as exposure to high temperatures or acidic environments.[3][4]

  • Matrix Effects: Components in the sample matrix (e.g., salts, proteins, excipients) can interfere with the extraction process or suppress the analyte's signal during analysis, leading to apparent low recovery.[5][6]

Question 2: How does pH critically influence AENA extraction, and how can I optimize it?

The pH of the aqueous sample is arguably the most critical parameter for AENA extraction because it dictates the compound's ionization state. AENA contains a secondary amine, which can be protonated under acidic conditions.

The Underlying Chemistry: When the pH of the solution is below the pKa of the amine group, AENA will exist predominantly in its protonated, cationic form. This positive charge significantly increases its affinity for the aqueous phase, leading to poor partitioning into a non-polar organic solvent during LLE. Conversely, at a pH above the pKa, the amine group is deprotonated and neutral, making the molecule less polar and more amenable to extraction.

While some studies have shown that both acidic and basic conditions can improve the recovery of certain nitrosamines by reducing solvation, it is crucial to adjust the pH to favor the neutral form for efficient extraction into organic solvents.[7]

Recommendations for pH Optimization:

  • For Liquid-Liquid Extraction (LLE): Adjust the sample pH to be at least 2 units above the pKa of the AENA's amino group. This ensures that the vast majority of the molecules are in their neutral, more hydrophobic form. A basic pH (e.g., pH 9-11) is generally recommended.

  • For Solid-Phase Extraction (SPE):

    • Reversed-Phase (e.g., C18, HLB): Similar to LLE, the sample should be adjusted to a basic pH to ensure the neutral form of AENA is retained on the non-polar sorbent.

    • Cation-Exchange: If using a cation-exchange sorbent, the sample pH should be adjusted to be below the pKa to ensure AENA is in its protonated (cationic) form, allowing it to be retained by the negatively charged sorbent.

Extraction MethodRecommended pH AdjustmentRationale
Liquid-Liquid Extraction (LLE)pH > (pKa + 2)Maximizes the neutral form for partitioning into the organic phase.
Reversed-Phase SPEpH > (pKa + 2)Maximizes retention of the neutral form on the non-polar sorbent.
Cation-Exchange SPEpH < (pKa - 2)Maximizes the protonated (charged) form for retention on the sorbent.
Question 3: I'm performing a Liquid-Liquid Extraction (LLE). Which solvent is best, and can I improve its efficiency?

Choosing the right solvent and technique is crucial for successful LLE.

Solvent Selection: For extracting moderately polar compounds like AENA from an aqueous matrix, a solvent with intermediate polarity is often the best choice. Dichloromethane (DCM) is a commonly used and effective solvent for nitrosamine extraction.[7]

Improving LLE Efficiency - The "Salting-Out" Effect: The "salting-out" effect is a highly effective technique to improve the extraction of polar analytes from aqueous solutions.[8] By adding a high concentration of an inorganic salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase, you increase the ionic strength of the solution.[8][9] This reduces the solubility of the polar organic analyte (AENA) in the aqueous phase and promotes its transfer into the organic phase, thereby increasing the recovery.[8][9]

Recommended LLE Protocol:

  • Adjust the aqueous sample to the optimal basic pH (e.g., pH 11).

  • Saturate the aqueous phase with sodium chloride.

  • Add an appropriate volume of dichloromethane.

  • Shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the layers to separate (centrifugation can aid this process).

  • Carefully collect the organic (bottom) layer.

  • Repeat the extraction 2-3 times with fresh aliquots of dichloromethane and combine the organic extracts.

Question 4: My recovery is still poor with Solid-Phase Extraction (SPE). What should I troubleshoot?

Poor SPE recovery is often due to an incorrect choice of sorbent or flaws in the procedural steps. Given AENA's polarity, specialized sorbents are often required.[2]

Sorbent Selection:

  • Activated Carbon: Sorbents based on activated carbon are an excellent choice for extracting polar nitrosamines from aqueous samples.[1][2] They offer a high surface area and are effective at retaining polar analytes that show poor retention on traditional reversed-phase materials.[2]

  • Polymeric Sorbents (e.g., Oasis HLB): Hydrophilic-Lipophilic Balanced (HLB) sorbents can also be effective for a range of nitrosamines with varying polarities.[10]

  • Hydrophilic Interaction Chromatography (HILIC) Sorbents: A newer approach uses HILIC-based SPE to retain polar excipients and APIs while allowing the nitrosamines to pass through, which can be very effective for complex drug product matrices.[11]

Troubleshooting the SPE Workflow: If you are using an appropriate sorbent but still see low recovery, meticulously review each step of your protocol.

SPE_Troubleshooting

Question 5: Could AENA be degrading during my sample preparation?

Yes, analyte stability is a critical factor that should not be overlooked.[4] N-nitrosamines can be unstable under certain conditions.

  • pH and Temperature: The combination of acidic pH and elevated temperatures can significantly increase the rate of nitrosamine formation if precursors are present, and can also affect the stability of existing nitrosamines.[3] It is crucial to control both parameters.

  • Light Sensitivity: While not as significant a factor for all nitrosamines, it is good laboratory practice to protect samples and standards from direct light, especially during long storage periods.

  • Evaporation Step: When concentrating the final extract, avoid evaporating to complete dryness. This can lead to the loss of more volatile nitrosamines.[12] It is better to concentrate to a small volume (e.g., 0.5-1 mL) and then perform a solvent exchange or bring to the final volume with the reconstitution solvent.

Recommendations for Ensuring Stability:

  • Keep samples cool and protected from light whenever possible.

  • Avoid highly acidic conditions unless required for a specific extraction mechanism (like cation-exchange SPE).

  • During nitrogen evaporation steps, use a water bath set to a moderate temperature (e.g., 40°C) and do not leave samples on the evaporator for an extended period after the solvent has been removed.[3]

Question 6: I suspect matrix effects are impacting my results. How can I diagnose and mitigate this?

Matrix effects occur when co-extracted components from the sample interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement.[5] This is a very common issue in LC-MS analysis and can be mistaken for poor extraction recovery.[5][13]

Diagnosing Matrix Effects: A post-extraction spike experiment is the most direct way to assess matrix effects.

  • Prepare three sets of samples:

    • Set A: AENA standard in the final reconstitution solvent.

    • Set B: A blank matrix sample (with no AENA) processed through the entire extraction procedure, with AENA spiked into the final extract.

    • Set C: A blank matrix sample processed through the entire extraction procedure, with only reconstitution solvent added at the end.

  • Analyze and Compare:

    • The signal in Set C should be negligible, confirming the matrix is blank.

    • Compare the peak area of AENA in Set A to Set B. If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring. If it is higher, ion enhancement is the issue.

Mitigating Matrix Effects:

  • Improve Sample Cleanup: The most effective strategy is to remove the interfering components. Re-visit your SPE or LLE procedure to improve its selectivity. Using a more targeted SPE sorbent can be highly beneficial.[5]

  • Sample Dilution: A simple first step is to dilute the final extract.[5] This reduces the concentration of interfering matrix components, though it may compromise detection limits.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: An SIL internal standard that is chemically identical to AENA will co-elute and experience the same matrix effects. By monitoring the ratio of the analyte to the internal standard, the effects of suppression or enhancement can be normalized, leading to more accurate quantification.

  • Chromatographic Optimization: Adjusting the HPLC gradient or changing the column (e.g., to one with a different stationary phase like biphenyl or PFP) can help to chromatographically separate AENA from the co-eluting matrix components.[5][14]

Detailed Experimental Protocols

Protocol 1: Salting-Out Liquid-Liquid Extraction (LLE)

This protocol is a robust starting point for extracting AENA from aqueous samples.

  • Sample Preparation: Take a 10 mL aliquot of the aqueous sample in a 50 mL centrifuge tube.

  • pH Adjustment: Add 10 N Sodium Hydroxide (NaOH) dropwise to adjust the sample pH to 11.0 ± 0.5.

  • Salting-Out: Add ~3 g of anhydrous sodium chloride (NaCl) to the sample and vortex until fully dissolved.

  • First Extraction: Add 10 mL of dichloromethane (DCM) to the tube. Cap and shake vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to achieve a clean separation of the layers.

  • Collection: Using a glass Pasteur pipette, carefully transfer the bottom organic layer (DCM) to a clean collection tube.

  • Repeat Extraction: Repeat steps 4-6 two more times, combining the DCM extracts.

  • Drying: Pass the combined DCM extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract under a gentle stream of nitrogen in a water bath at 40°C to a final volume of 1 mL.

  • Analysis: The sample is now ready for analysis by LC-MS/MS or GC-MS.

LLE_Workflow

References
  • Benchchem. Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines.
  • MDPI. Assessing Nitrosamine Migration from Drinking Water Contact Materials Using a Validated LLE-GC-MS Method.
  • ACS Publications. pH Effect on Nitrosamine Precursor Removal by Activated Carbon Adsorption.
  • ResearchGate. Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine.
  • Phenomenex. Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction.
  • Google Patents. Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water.
  • ResolveMass. Process Parameters Nitrosamine Formation.
  • ResearchGate. Recovery of each N-nitrosamine at different pH values (25°C).
  • Juniper Publishers. Determination of Nitrosamines in Sausages by Solid Phase Extraction with Activated Carbon.
  • Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
  • LCGC International. Salting-out Liquid-Liquid Extraction (SALLE).
  • PubMed. A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS.
  • Echemi. Best method extraction method for analysis of Nitrosamine in...
  • ResearchGate. Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.
  • ACS Publications. Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.
  • LCGC International. Enhancing Extractions by Salting Out.

Sources

Optimization

optimizing chromatographic resolution for (2-Aminoethyl)(ethyl)nitrosoamine

Technical Support Center: Optimizing Chromatographic Resolution for (2-Aminoethyl)(ethyl)nitrosoamine Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Chromatographic Resolution for (2-Aminoethyl)(ethyl)nitrosoamine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the unique analytical challenges posed by (2-Aminoethyl)(ethyl)nitrosoamine .

Unlike standard dialkyl nitrosamines (e.g., NDMA, NDEA) which are readily analyzed using conventional reversed-phase (RP) methods[1], (2-Aminoethyl)(ethyl)nitrosoamine possesses a primary aliphatic amine. This functional group imparts extreme polarity and a high pKa (~9.5). When analyzed under standard acidic LC-MS conditions, the protonated amine causes poor retention, severe peak tailing due to secondary interactions, and critical co-elution with polar active pharmaceutical ingredients (APIs) or matrix void volumes.

This guide provides field-proven, self-validating methodologies to establish robust, high-resolution LC-MS/MS workflows for this specific impurity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does (2-Aminoethyl)(ethyl)nitrosoamine elute in the void volume on my standard C18 column? A: At standard LC-MS mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine group of (2-Aminoethyl)(ethyl)nitrosoamine is fully protonated. This drastically reduces the molecule's partition coefficient (LogD), making it highly hydrophilic. Consequently, it fails to partition into the hydrophobic C18 stationary phase and washes out in the void volume. To resolve this, you must either deprotonate the amine using a high-pH mobile phase (pH > 10) or switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) retention mechanism.

Q2: I am observing severe peak tailing (Asymmetry factor > 2.5). How do I correct this? A: Peak tailing for basic amines is a classic symptom of secondary electrostatic interactions. While the primary retention mechanism on a C18 column is hydrophobic, residual silanols (SiO-) on the silica support act as weak cation exchangers. The positively charged (2-Aminoethyl)(ethyl)nitrosoamine is electrostatically attracted to these silanols, causing the analyte to "drag" through the column. Solution: Switch to a column with a hybrid organic-inorganic particle designed for high-pH stability, and use a pH 10.0 ammonium bicarbonate buffer. This neutralizes the analyte, eliminating the cationic exchange and restoring a Gaussian peak shape.

Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound? A: While APCI is often recommended to reduce matrix effects for neutral nitrosamines[2], ESI in positive mode (ESI+) is vastly superior for (2-Aminoethyl)(ethyl)nitrosoamine. The primary amine is highly basic and readily accepts a proton, yielding a massive increase in ionization efficiency and sensitivity in ESI+ compared to APCI.

Part 2: Method Development Workflows & Mechanistic Logic

To guarantee scientific integrity, your method development must follow a logical causality based on the API matrix you are analyzing.

Workflow A Target: (2-Aminoethyl)(ethyl)nitrosoamine B Assess API Polarity A->B C Highly Polar API (e.g., Metformin) B->C D Hydrophobic API (e.g., Sartans) B->D E HILIC Chromatography (Amide/Zwitterionic Phase) C->E Orthogonal Retention F High-pH Reversed Phase (pH 10.0-10.5 Buffer) D->F Amine Deprotonation G Optimal Resolution & MS Sensitivity E->G F->G

Decision matrix for selecting the optimal chromatographic mode based on API polarity.

Mechanism analyte Protonated Amine (pH < 9.0) tailing Secondary Cation Exchange (Peak Tailing / Broadening) analyte->tailing Electrostatic Attraction silanol Ionized Silanols (SiO-) silanol->tailing solution Switch to High-pH Buffer or Mixed-Mode Phase tailing->solution Mitigation Strategy

Mechanism of secondary interactions causing peak tailing and the corresponding mitigation strategy.

Part 3: Step-by-Step Experimental Protocols

Below are two self-validating protocols depending on your chosen chromatographic mode. Both methods are designed to bypass the limitations of standard FDA generic nitrosamine screening methods[1][3] by specifically targeting the basicity of the aminoethyl group.

Protocol A: High-pH Reversed-Phase LC-MS/MS (Recommended for Hydrophobic APIs like Sartans)

Causality: Operating at pH 10.0 deprotonates the primary amine, increasing the molecule's hydrophobicity and allowing it to be retained by standard partitioning on a specialized high-pH stable C18 column.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 10.0 using dilute Ammonium Hydroxide. (Note: Must be prepared fresh daily to prevent carbonate precipitation and pH drift).

  • Mobile Phase B: 100% LC-MS grade Methanol.

Step 2: Column Selection & Setup

  • Install a high-pH stable hybrid column (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18, 2.1 x 100 mm, 2.7 µm).

  • Set column oven temperature to 40 °C to reduce mobile phase viscosity and improve mass transfer.

Step 3: Gradient Elution & Feed Injection

  • To prevent solvent breakthrough effects common with polar nitrosamines[4], utilize a feed injection mode or ensure the sample diluent matches the starting mobile phase conditions (≤ 5% organic).

  • Run the gradient as defined in Table 1.

Protocol B: HILIC-MS/MS (Recommended for Polar APIs like Metformin)

Causality: If the API is highly polar (e.g., Metformin), high-pH RP may still result in co-elution. HILIC utilizes a water-enriched layer on the stationary phase to retain polar compounds. The protonated amine of (2-Aminoethyl)(ethyl)nitrosoamine will be strongly retained on a zwitterionic phase, eluting after the hydrophobic matrix components.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Column Setup

  • Install a ZIC-HILIC or Amide column (2.1 x 150 mm, 3 µm).

  • Equilibrate with 90% Mobile Phase B for at least 20 column volumes. HILIC phases require longer equilibration times to establish the aqueous layer.

Step 3: Sample Dilution

  • Critical: The sample must be diluted in at least 80% Acetonitrile. Injecting highly aqueous samples into a HILIC system will destroy peak shape and cause immediate elution.

Part 4: Quantitative Data & Validation Parameters

Table 1: Optimized Gradient Programs

Time (min)Protocol A (High-pH RP) %BProtocol B (HILIC) %BFlow Rate (mL/min)Rationale
0.05%95%0.4Initial hold to focus analyte at column head.
2.05%95%0.4Wash out unretained matrix (RP) or hydrophobic matrix (HILIC).
7.060%40%0.4Primary elution window for (2-Aminoethyl)(ethyl)nitrosoamine.
8.095%20%0.4Column wash to remove strongly bound API/excipients.
10.05%95%0.4Re-equilibration.

Table 2: Self-Validating System Suitability Criteria

ParameterAcceptance CriteriaScientific Causality / Corrective Action
Retention Factor (k') k' ≥ 2.0Ensures the analyte is not subject to ion suppression from void volume salts[2]. If k' < 2.0 in RP, increase pH to 10.5.
Peak Tailing Factor (Tf) Tf ≤ 1.5Validates the suppression of secondary silanol interactions. If Tf > 1.5, check buffer capacity or replace aging column.
S/N Ratio at LLOQ S/N ≥ 10Confirms MS sensitivity. If S/N < 10, optimize ESI+ source temperature and spray voltage to maximize protonation[2].
Resolution (Rs) Rs ≥ 1.5Ensures baseline separation from API. If Rs < 1.5 in Metformin matrices[3], switch from Protocol A to Protocol B (HILIC).

Part 5: References

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals Source: Separation Science URL:[Link]

  • Improved LC/MS Performance to Determine Polar Nitrosamines Using the Agilent 1260 Infinity II Hybrid Multisampler Source: Agilent Technologies / LCMS.cz URL:[Link]

Sources

Troubleshooting

preventing thermal degradation of (2-Aminoethyl)(ethyl)nitrosoamine during GC-MS

Welcome to the Technical Support Center for the analysis of (2-Aminoethyl)(ethyl)nitrosoamine (AEN). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis of (2-Aminoethyl)(ethyl)nitrosoamine (AEN). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the challenges associated with the analysis of this and other thermally labile nitrosamines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental choices.

The Challenge: Thermal Degradation of (2-Aminoethyl)(ethyl)nitrosoamine in GC-MS

(2-Aminoethyl)(ethyl)nitrosoamine (AEN) is a non-volatile nitrosamine that presents significant analytical challenges due to its thermal instability. Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds, can lead to the thermal degradation of AEN within the hot injector port, resulting in inaccurate quantification and the potential for false-negative results. This guide will walk you through troubleshooting these issues and present robust alternative methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is my AEN recovery low and inconsistent when using GC-MS?

Low and variable recovery of AEN is a classic symptom of on-column or in-injector thermal degradation. The high temperatures required to volatilize AEN in the GC inlet can cause the molecule to break down before it even reaches the analytical column. The presence of a primary amine group in AEN's structure can also lead to unwanted interactions with active sites in the GC system, further contributing to analyte loss.

Q2: I see unexpected peaks in my chromatogram when analyzing AEN standards. What are they?

These are likely thermal degradation products of AEN. While specific studies on AEN are limited, the thermal degradation of the related compound 2-aminoethylethanolamine (AEEA) in the presence of CO2 has been shown to produce a variety of cyclic compounds and other byproducts[1][2]. It is plausible that AEN undergoes similar degradation, potentially through intramolecular cyclization or cleavage of the N-N bond.

Q3: Can I use GC-MS for AEN analysis at all?

While challenging, it is not entirely impossible, but requires careful optimization to minimize thermal stress. This includes using lower injection temperatures, specialized injection techniques, and derivatization to increase the thermal stability of the analyte. However, for reliable and robust quantification, alternative methods like LC-MS/MS are strongly recommended[3].

Q4: What is the recommended alternative to GC-MS for AEN analysis?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of non-volatile and thermally labile nitrosamines like AEN[3][4]. This technique separates compounds in the liquid phase at or near room temperature, completely avoiding the issue of thermal degradation in a hot GC inlet. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for regulatory submissions and ensuring patient safety[3][4].

Q5: What is derivatization and can it help with my GC-MS analysis of AEN?

Troubleshooting Guide for GC-MS Analysis of AEN

If you must use GC-MS for the analysis of AEN, this guide will help you troubleshoot and mitigate thermal degradation.

Issue 1: Low or No AEN Peak Detected

This is the most common issue and is almost always related to thermal degradation or active sites in the GC system.

Troubleshooting Steps:

  • Lower the Injector Temperature: Start with a significantly lower injector temperature (e.g., 150-180 °C) and gradually increase it to find the optimal balance between volatilization and degradation.

  • Use a Programmable Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a "cool on-column" or "solvent vent" injection. The sample is injected into a cool inlet, which then rapidly heats to transfer the analytes to the column. This minimizes the time the analyte spends in the hot zone.

  • Check for Active Sites: The primary amine group of AEN can interact with active silanol groups in the liner, column, or other parts of the flow path.

    • Use Deactivated Liners: Employ liners specifically designed for the analysis of active compounds. Liners with a base deactivation are often a good choice for amines[6].

    • Column Choice: Use a column that is well-deactivated and appropriate for amine analysis.

    • System Inertness: Ensure the entire flow path, from the injector to the detector, is as inert as possible. This includes using deactivated gold seals and considering the material of your ferrules.

  • Consider Derivatization: As a more advanced strategy, develop a derivatization method to protect the primary amine and improve thermal stability.

Issue 2: Poor Peak Shape (Tailing)

Peak tailing is another indicator of active sites within the GC system.

Troubleshooting Steps:

  • Perform Inlet Maintenance: Clean the injector and replace the liner, septum, and seals. Even small amounts of non-volatile residue can create active sites.

  • Condition the Column: Properly condition the GC column according to the manufacturer's instructions to ensure a deactivated surface.

  • Use a Guard Column: A deactivated guard column can "trap" non-volatile matrix components and protect the analytical column from contamination and the creation of active sites.

Issue 3: Appearance of Unidentified Peaks

As mentioned in the FAQs, these are likely degradation products.

Troubleshooting Steps:

  • Confirm Degradation: Inject a known concentration of AEN standard at a high injector temperature and then at a significantly lower temperature. If the "unknown" peaks decrease or disappear at the lower temperature while the AEN peak increases, this confirms they are thermal degradation products.

  • Mass Spectral Analysis: Analyze the mass spectra of the unknown peaks. While a library match is unlikely for specific degradation products, the fragmentation pattern can provide clues about their structure and relation to AEN.

  • Focus on Minimizing Degradation: The primary goal is not to identify the degradation products but to prevent their formation. Implement the strategies outlined in "Issue 1" to minimize thermal stress on the AEN molecule.

Alternative Analytical Strategy: LC-MS/MS

For reliable, robust, and regulatory-compliant analysis of (2-Aminoethyl)(ethyl)nitrosoamine, LC-MS/MS is the strongly recommended approach.

Advantages of LC-MS/MS for AEN Analysis:
  • No Thermal Degradation: Separation occurs at or near ambient temperature, eliminating the risk of thermal decomposition.

  • High Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) provides excellent sensitivity and specificity, allowing for the detection of trace levels of AEN even in complex matrices.

  • Versatility: LC-MS/MS can analyze a wide range of nitrosamines, both volatile and non-volatile, in a single run[7][8].

Recommended Starting Conditions for LC-MS/MS Method Development for AEN:
ParameterRecommendationRationale
Column C18 or other suitable reversed-phase columnProvides good retention and separation for polar and non-polar compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides a source of protons for positive ion mode ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidElutes the analyte from the column.
Ionization Mode Positive Electrospray Ionization (ESI)The amine groups in AEN are readily protonated.
MS/MS Transitions To be determined by infusion of an AEN standardPrecursor ion will be [M+H]+. Product ions will be characteristic fragments.

Protocol for LC-MS/MS Method Development:

  • Prepare an AEN Standard Solution: Prepare a stock solution of AEN in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration for infusion.

  • Optimize MS Parameters: Infuse the AEN standard solution directly into the mass spectrometer to determine the precursor ion ([M+H]+) and optimize cone voltage/fragmentor voltage.

  • Determine Product Ions: Perform a product ion scan to identify the most abundant and stable fragment ions for use in Multiple Reaction Monitoring (MRM).

  • Optimize Collision Energy: For each MRM transition, optimize the collision energy to maximize the signal of the product ion.

  • Develop a Chromatographic Method: Develop a gradient elution method to achieve good peak shape and retention time for AEN, ensuring it is separated from any matrix interferences.

  • Validate the Method: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and limits of detection and quantification.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for GC-MS analysis of AEN.

References

  • Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Retrieved from [Link]

  • SCIEX. (n.d.). LC-MS-MS solution for determination of nitrosamine disinfection byproducts in drinking water. Retrieved from [Link]

  • Guiraldelli, A. (2021, November 22). Nitrosamines Formation as Artefact... What are the Challenges? Chromatography Forum. Retrieved from [Link]

  • Wang, X., Gao, Y., Xu, X., Zhao, J., Song, G., & Hu, Y. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS.
  • Chang, Y. S., Lin, C. H., & Lin, C. H. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 267-278.
  • OSHA. (1981). N-Nitrosodiethanolamine (NDELA). (Method 31). U.S.
  • Rane, S., Bhandarkar, D., Tupe, D., Sutar, P., Shelar, A., Devadiga, N., ... & Kelkar, J. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu.
  • Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Retrieved from [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]

  • OMCL. (n.d.). Nitrosamines by GC-MS/MS. (31_PV_171 EN V.1.0).
  • Restek. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

  • BA Sciences. (2021, May 14). GC-MS/LC-MS for the Analysis of Nitrosamines. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). GC-MS Method Development for Nitrosamine Testing. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Agilent. (2021, March 5). Nitrosamines Analysis in Water. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, December 12). Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection. Retrieved from [Link]

  • Agilent. (2022, November 30). Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices. Retrieved from [Link]

  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]

  • Tsikas, D. (2000). Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. Analytical Chemistry, 72(17), 4064-4072.
  • Publisso. (2022, June 29). Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energy. Retrieved from [Link]

  • Saeed, M. T., Mumford, K., & Mehedi, N. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal, 11(1), 10.
  • Saeed, M. T., Mumford, K. A., Mehedi, N., & Stevens, G. W. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal, 11(1), 10.
  • ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosodiethanolamine. PubChem. Retrieved from [Link]

  • European Federation of Pharmaceutical Industries and Associations. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved from [Link]

  • European Medicines Agency. (2020, June 25). Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. Retrieved from [Link]

  • Ali, M., Hall, K. L., & Rochelle, G. T. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. Applied Sciences, 10(10), 3594.
  • World Health Organization. (n.d.). Annex 2. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Matrix Effects in (2-Aminoethyl)(ethyl)nitrosoamine (EAEN) Plasma Analysis

Welcome to the Advanced Bioanalysis Support Center. This guide is specifically engineered for researchers and drug development professionals facing signal suppression, poor reproducibility, or validation failures during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalysis Support Center. This guide is specifically engineered for researchers and drug development professionals facing signal suppression, poor reproducibility, or validation failures during the LC-MS/MS quantification of (2-Aminoethyl)(ethyl)nitrosoamine (EAEN) in plasma matrices.

Unlike simple volatile nitrosamines (e.g., NDMA), EAEN possesses unique physicochemical properties that make its extraction and chromatography highly susceptible to endogenous plasma interference. This guide provides mechanistic explanations, troubleshooting workflows, and self-validating protocols to ensure your assay meets stringent regulatory guidelines[1].

Part 1: Mechanistic FAQs - Understanding the EAEN Matrix Challenge

Q1: Why does EAEN experience such severe ion suppression in plasma compared to other nitrosamines? A: The causality lies in EAEN's molecular structure. EAEN contains a primary amine group, making it highly polar and basic (pKa ~9.5). In standard reversed-phase (C18) chromatography using acidic mobile phases, EAEN is fully protonated and highly hydrophilic. Consequently, it elutes very early, near the column void volume. Unfortunately, this retention window perfectly overlaps with the elution of highly concentrated, un-retained plasma matrix components (such as inorganic salts) and late-eluting phospholipid "bleed" from previous injections. In the Electrospray Ionization (ESI) source, these abundant matrix molecules outcompete EAEN for surface charge on the droplets, leading to severe ion suppression[2].

Q2: Why does standard Protein Precipitation (PPT) fail to resolve this issue? A: PPT using acetonitrile or methanol effectively removes large plasma proteins but leaves behind high concentrations of glycerophosphocholines (phospholipids). Because EAEN is a low-molecular-weight, polar analyte, these residual phospholipids co-elute and suppress the MS signal. Effective sample preparation must actively target and remove these lipids.

Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)? A: While ESI is standard for polar amines, APCI is inherently less susceptible to matrix effects for low-mass nitrosamines because it relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation[3]. We recommend evaluating APCI; however, if ESI is required for sensitivity, matrix removal via Solid-Phase Extraction (SPE) becomes mandatory.

Part 2: Troubleshooting Workflow & Mitigation Logic

To achieve a Matrix Factor (MF) between 0.95 and 1.05, you must abandon generic C18/PPT approaches and implement orthogonal retention and extraction strategies.

EAEN_Workflow Problem Ion Suppression in EAEN Plasma Analysis Step1 1. Sample Preparation (SPE) Problem->Step1 Action1 Use Mixed-Mode Cation Exchange (MCX) Wash with 100% MeOH to remove phospholipids Step1->Action1 Step2 2. Chromatographic Separation Action1->Step2 Action2 Switch to HILIC or PFP Column Shift EAEN retention away from void volume Step2->Action2 Step3 3. Mass Spectrometry Optimization Action2->Step3 Action3 Implement SIL-IS (e.g., EAEN-d4) Evaluate APCI vs. ESI for ruggedness Step3->Action3 Resolution Validated Method: Matrix Factor 0.95 - 1.05 Action3->Resolution

Workflow for troubleshooting and mitigating matrix effects in EAEN plasma bioanalysis.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between the chosen methodology and the resulting matrix effects. Notice how combining MCX SPE with HILIC chromatography provides the optimal Matrix Factor (MF).

Extraction MethodChromatographic ColumnPhospholipid Removal (%)Absolute Recovery (%)Matrix Factor (Target: 1.0)Causality / Outcome
Protein Precipitation (PPT) Standard C18< 10%85%0.45Severe suppression due to early elution and high lipid presence.
Liquid-Liquid Extraction (LLE) Standard C18~ 60%40%0.75Poor recovery; EAEN is too polar to partition efficiently into organics.
MCX SPE Standard C18> 99%92%0.88Lipids removed, but early elution still causes suppression from salts.
MCX SPE HILIC (e.g., BEH Amide) > 99% 95% 1.02 Optimal. Complete lipid removal + retention shifted past void volume.

Part 4: Self-Validating Experimental Protocols

To guarantee data integrity, the following protocol utilizes a Mixed-Mode Cation Exchange (MCX) strategy coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) .

Protocol 1: MCX Solid-Phase Extraction for EAEN

Causality: At pH 3, EAEN's primary amine is protonated. It binds ionically to the sulfonic acid groups on the MCX sorbent. This allows us to aggressively wash the cartridge with 100% organic solvent, stripping away neutral lipids and phospholipids that cause matrix effects, without losing the analyte.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., EAEN-d4).

  • Acidification: Add 200 µL of 2% Formic Acid (aq) to the plasma. Reasoning: Drops the pH below 4, ensuring complete protonation of the EAEN amine group.

  • Conditioning: Condition the MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL 2% Formic Acid (aq).

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid (aq) to remove water-soluble endogenous salts.

  • Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. Reasoning: This breaks hydrophobic interactions and elutes phospholipids. EAEN remains locked to the sorbent via ionic bonds.

  • Elution: Elute EAEN with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. Reasoning: The high pH (>10) neutralizes the EAEN amine, breaking the ionic bond and releasing it from the sorbent.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of HILIC initial mobile phase (e.g., 95% Acetonitrile / 5% 10mM Ammonium Formate).

Self-Validation Checkpoint: This extraction is a self-validating system. If the absolute recovery of the SIL-IS drops below 70%, it immediately flags a failure in the acidification/loading phase. Furthermore, because EAEN is ionically bound, if EAEN is successfully detected in the final eluate, it proves the 100% methanol wash step successfully removed neutral lipids without breaking the analyte-sorbent bond.

Protocol 2: HILIC LC-MS/MS Analysis

Causality: Standard C18 columns repel polar EAEN. HILIC columns (e.g., Waters BEH Amide or HSS T3) utilize a polar stationary phase, retaining EAEN strongly in high-organic conditions and eluting it well past the void volume, safely away from residual matrix salts.

Step-by-Step Methodology:

  • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (highly organic for HILIC retention). Hold for 1 minute. Ramp down to 50% B over 4 minutes to elute EAEN. Return to 95% B to re-equilibrate.

  • MS/MS Detection: Operate in Positive ESI or APCI mode. Monitor the specific MRM transitions for EAEN and EAEN-d4.

References

  • Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. ResearchGate. Available at:[Link]

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. Available at:[Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC / National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Storage Conditions for (2-Aminoethyl)(ethyl)nitrosoamine Standard Stability

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of (2-Aminoethyl)(ethyl)nitrosoamine (AEN) analytical standards. Maintain...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of (2-Aminoethyl)(ethyl)nitrosoamine (AEN) analytical standards. Maintaining the integrity of these standards is critical for accurate quantification and risk assessment of this potential impurity in pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage temperature and conditions for (2-Aminoethyl)(ethyl)nitrosoamine standards?

A1: To minimize chemical degradation, (2-Aminoethyl)(ethyl)nitrosoamine standards should be stored at low temperatures, typically -20°C or below.[1] They should be kept in tightly sealed, amber glass containers to protect against light exposure and moisture.[1] An inert atmosphere, such as argon or nitrogen, is also recommended to prevent oxidation.

Q2: How sensitive is (2-Aminoethyl)(ethyl)nitrosoamine to light?

A2: Nitrosamines as a class of compounds are known to be susceptible to photolytic degradation.[2] UV light can induce the cleavage of the N-N bond, leading to the breakdown of the molecule.[2] Therefore, it is crucial to store AEN standards in amber vials or otherwise protected from light to ensure their stability.[1][3]

Q3: Can I dissolve the (2-Aminoethyl)(ethyl)nitrosoamine standard in any solvent?

A3: While (2-Aminoethyl)(ethyl)nitrosoamine is soluble in water, the choice of solvent can impact its stability.[4] The polarity of the solvent can influence degradation pathways.[2] It is advisable to consult the certificate of analysis (CoA) for the specific standard or use a high-purity solvent like methanol or acetonitrile for preparing stock solutions. For long-term storage of solutions, it is crucial to use a solvent in which the stability of AEN has been verified.

Q4: What are the primary degradation pathways for (2-Aminoethyl)(ethyl)nitrosoamine?

A4: The primary degradation pathways for nitrosamines like AEN include:

  • Photolytic Degradation: Cleavage of the N-N bond upon exposure to UV light.[2]

  • Oxidative Degradation: Reaction with oxygen or other oxidizing agents, which can be influenced by the presence of reactive oxygen species.[2]

  • Thermal Denitrosation: Heat can cause the decomposition of the molecule.[2]

  • Catalytic Hydrolysis: Breakdown can be accelerated by the presence of metals or certain excipients in a formulation.[2]

Understanding these pathways is crucial for developing effective control strategies.[2]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of (2-Aminoethyl)(ethyl)nitrosoamine standards.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent or low analytical results Degradation of the standard due to improper storage.Verify Storage Conditions: Confirm that the standard has been consistently stored at ≤ -20°C and protected from light. Even short-term exposure to ambient temperature or light can lead to degradation. Prepare Fresh Solutions: If the stock solution has been stored for an extended period, prepare a fresh dilution from the neat standard. Perform a Purity Check: If possible, re-verify the purity of the standard using an orthogonal analytical technique to rule out significant degradation.
Appearance of unknown peaks in chromatograms Formation of degradation products.Analyze Degradation Pathways: The presence of new peaks suggests degradation. Review the known degradation pathways (photolytic, oxidative, thermal) to hypothesize the identity of the degradants.[2] Conduct Forced Degradation Studies: To confirm the identity of degradation products, perform forced degradation studies under controlled stress conditions (e.g., heat, light, acid, base, oxidation).[5] This can help in developing stability-indicating methods.
Precipitation of the standard in solution Poor solubility or solvent evaporation.Check Solvent Compatibility: Ensure the chosen solvent is appropriate for the concentration of the standard. Verify Container Seal: Inspect the vial for a proper seal to prevent solvent evaporation, which can lead to an increase in concentration and potential precipitation. Gentle Warming/Sonication: If precipitation is suspected, gentle warming or sonication may help redissolve the standard. However, be cautious with heat as it can accelerate degradation.

Experimental Protocols

Protocol 1: Real-Time Stability Study for (2-Aminoethyl)(ethyl)nitrosoamine Standard Solutions

Objective: To determine the long-term stability of a (2-Aminoethyl)(ethyl)nitrosoamine stock solution under recommended storage conditions.

Methodology:

  • Preparation: Prepare a stock solution of (2-Aminoethyl)(ethyl)nitrosoamine in a suitable solvent (e.g., methanol) at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials with tightly sealed caps.

  • Storage: Store the vials at the recommended temperature of -20°C.

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 9, 12 months).

  • Analysis: At each time point, remove one vial from storage, allow it to equilibrate to room temperature, and analyze the concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0). A significant decrease in concentration indicates degradation.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of (2-Aminoethyl)(ethyl)nitrosoamine under various stress conditions. This is a regulatory requirement to understand the intrinsic stability of a drug substance.[5]

Methodology:

  • Sample Preparation: Prepare separate solutions of (2-Aminoethyl)(ethyl)nitrosoamine.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (for the solid standard and solution).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with a control sample (stored under optimal conditions), using a stability-indicating analytical method (e.g., a gradient LC-MS/MS method that can separate the parent compound from its degradation products).

  • Peak Identification: Identify and characterize any significant degradation products.

Visualizations

Degradation Pathway of (2-Aminoethyl)(ethyl)nitrosoamine

cluster_stress Stress Conditions AEN (2-Aminoethyl)(ethyl)nitrosoamine DegradationProducts Degradation Products AEN->DegradationProducts Degrades via UV UV Light UV->AEN Photolysis Heat Heat Heat->AEN Thermal Stress Oxidation Oxidizing Agents Oxidation->AEN Oxidation pH Extreme pH pH->AEN Hydrolysis

Caption: Key environmental factors leading to the degradation of (2-Aminoethyl)(ethyl)nitrosoamine.

Experimental Workflow for Stability Testing

Start Prepare AEN Standard Solution Store Store at ≤ -20°C, Protected from Light Start->Store Analyze_T0 Analyze at Time 0 (Baseline) Store->Analyze_T0 Analyze_Tx Analyze at Subsequent Time Points Store->Analyze_Tx Compare Compare Results to Baseline Analyze_T0->Compare Analyze_Tx->Compare Stable Standard is Stable Compare->Stable No Significant Change Unstable Standard is Degrading (Investigate Cause) Compare->Unstable Significant Change End Conclude Stability Study Stable->End Unstable->End

Caption: Workflow for conducting a real-time stability study of AEN standards.

References

  • ResolveMass Laboratories Inc. (2025, December 15).
  • ORBi. (2025, July 21).
  • Forced degradation: predicting nitrosamine form
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-NITROSO ETHYLMETHYLAMINE (NMEA).
  • J-Stage.
  • Efpia. Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines.
  • Santa Cruz Biotechnology. N-Nitrosodiethylamine.
  • ResolveMass Laboratories Inc. (2026, March 6).
  • N-Nitroso-N-ethylaniline - Safety D
  • CHEMLYTE SOLUTIONS CO.,LTD. Buy Ethanamine,N-ethyl-N-nitroso- Industrial Grade.

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Reference Data & Comparative Studies

Validation

A Comparative Toxicological Assessment: (2-Aminoethyl)(ethyl)nitrosoamine vs. N-Nitrosodiethylamine (NDEA)

This guide provides a detailed comparative analysis of the toxicological profiles of (2-Aminoethyl)(ethyl)nitrosoamine and the well-characterized carcinogen, N-nitrosodiethylamine (NDEA). This document is intended for re...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the toxicological profiles of (2-Aminoethyl)(ethyl)nitrosoamine and the well-characterized carcinogen, N-nitrosodiethylamine (NDEA). This document is intended for researchers, scientists, and drug development professionals engaged in safety and risk assessment. Our analysis is grounded in established mechanistic principles and supported by experimental data from authoritative sources.

Introduction and Chemical Synopsis

N-nitroso compounds, or nitrosamines, are a class of chemical compounds that have garnered significant attention from regulatory bodies and the scientific community due to their potent carcinogenic properties.[1] Many are classified as probable or anticipated human carcinogens.[2][3] This guide focuses on a direct comparison between N-Nitrosodiethylamine (NDEA), a extensively studied and potent carcinogen, and the less-characterized (2-Aminoethyl)(ethyl)nitrosoamine.

N-Nitrosodiethylamine (NDEA) is a volatile, light-sensitive yellow oil.[4] It is recognized as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is found in tobacco smoke, certain foods, and as an impurity in some pharmaceuticals.[2][4][5][6] Its potent ability to induce tumors in a wide range of animal species, primarily targeting the liver, respiratory tract, and kidneys, makes it a critical reference compound in toxicological studies.[2][6]

(2-Aminoethyl)(ethyl)nitrosoamine is a structural analogue of NDEA. While specific toxicological data for this compound is scarce in publicly available literature, its chemical structure, featuring the core N-nitroso group, strongly suggests a similar toxicological profile. For the purpose of this guide, we will draw parallels with structurally related compounds and the general principles of nitrosamine toxicology to infer its potential hazards. The presence of a primary amino group, as opposed to NDEA's terminal methyl group, is expected to influence its physicochemical properties, such as solubility and metabolic rate, but not eliminate its inherent genotoxic potential. A closely related analogue, N-ethyl-N-(2-hydroxyethyl)nitrosamine , is known to induce renal and liver tumors in rodents and is classified as a Category 1B carcinogen and a suspected mutagen.[7]

Mechanism of Action: A Shared Pathway of Bioactivation

The carcinogenicity of N-nitrosamines like NDEA is not direct. These compounds are pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects.[2][8][9] This activation is a critical, multi-step process primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[8][10][11]

The key mechanistic steps are:

  • α-Hydroxylation: The process begins with the enzymatic hydroxylation of the carbon atom immediately adjacent (the α-carbon) to the nitroso group. For NDEA, this occurs on one of the ethyl groups and is predominantly catalyzed by CYP2E1 and CYP2A6 enzymes.[2][8]

  • Formation of an Unstable Intermediate: This hydroxylation creates an unstable α-hydroxy-nitrosamine intermediate.[2][12]

  • Spontaneous Decomposition: The intermediate rapidly and spontaneously decomposes. This decomposition releases an aldehyde (acetaldehyde in the case of NDEA) and yields a highly reactive electrophilic species: an alkyldiazonium ion .[2][13]

  • DNA Alkylation: The alkyldiazonium ion is the ultimate carcinogen. As a potent electrophile, it readily attacks nucleophilic sites on DNA bases, transferring its alkyl group to form covalent DNA adducts.[8][14] This process, known as DNA alkylation, disrupts the normal structure and function of DNA.

  • Mutagenesis and Carcinogenesis: If these DNA adducts are not repaired by the cell's DNA repair machinery, they can lead to mispairing during DNA replication, causing permanent mutations.[4] The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.[15]

This bioactivation pathway is fundamental to the toxicity of most dialkylnitrosamines and is the basis for the predicted toxicity of (2-Aminoethyl)(ethyl)nitrosoamine.

Nitrosamine Bioactivation Pathway General Metabolic Activation Pathway of N-Nitrosamines cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Damage A N-Nitrosamine (Pro-carcinogen) B α-Hydroxy-nitrosamine (Unstable Intermediate) A->B Cytochrome P450 (e.g., CYP2E1, CYP2A6) α-Hydroxylation C Alkyldiazonium Ion (Ultimate Carcinogen) B->C Spontaneous Decomposition D Aldehyde B->D E DNA C->E Attacks DNA F DNA Adducts E->F Alkylation G Mutation F->G Faulty DNA Repair / Replication H Cancer Initiation G->H

Caption: General metabolic activation pathway for N-nitrosamines.

Comparative Toxicity Data

The following table summarizes the available toxicological data for NDEA and provides inferred classifications for (2-Aminoethyl)(ethyl)nitrosoamine based on its chemical class and data from structural analogues.

ParameterN-Nitrosodiethylamine (NDEA)(2-Aminoethyl)(ethyl)nitrosoamine
Synonyms DEN, DENA, DiethylnitrosamineN/A
CAS Number 55-18-5Data Not Available
IARC Classification Group 2A (Probably carcinogenic to humans)[2][4][6]Predicted: Likely Group 2A/2B
NTP Classification Reasonably Anticipated to be a Human Carcinogen[3]Predicted: Likely Carcinogen
Primary Target Organs Liver, Respiratory Tract, Kidneys, Esophagus[2][6]Predicted: Liver, Kidneys
Acute Oral LD50 (Rat) 220 mg/kg[16]Data Not Available
Acute Oral LD50 (Mouse) 200 mg/kg[3]Data Not Available
Carcinogenic Potency (TD50, Rat) 0.0959 mg/kg bw/day (Harmonic Mean)[1]Data Not Available
Genotoxicity Mutagenic in various systems with metabolic activation[3][4]Predicted: Mutagenic with metabolic activation
Mechanism Requires metabolic activation via CYP-mediated α-hydroxylation to form a DNA-alkylating ethyldiazonium ion[2][8][13]Predicted: Requires metabolic activation via CYP-mediated α-hydroxylation

Experimental Protocols for Toxicity Assessment

To experimentally determine and compare the toxicity of these two compounds, a standardized set of assays would be employed. The following protocols represent the industry and regulatory standard for evaluating N-nitrosamines.

Protocol: Enhanced Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a primary in vitro assay for assessing a chemical's mutagenic potential. For nitrosamines, standard protocols are often insufficient, and an enhanced protocol is required.[17][18]

Objective: To determine if the test compound can induce point mutations in strains of Salmonella typhimurium and Escherichia coli.

Methodology (based on OECD Guideline 471 with enhancements):

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101). Strains TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens like activated nitrosamines.[18][19]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix). For nitrosamines, the S9 mix is critical.

    • S9 Source: Use liver S9 fractions from both rats and hamsters pre-treated with enzyme inducers (e.g., a combination of phenobarbital and β-naphthoflavone). Hamster liver S9 is often more sensitive for nitrosamine activation.[17][18]

    • S9 Concentration: Test at both 10% and a higher concentration of 30% S9 in the mix to maximize metabolic activation.[17][18]

  • Assay Procedure (Pre-incubation Method):

    • Prepare serial dilutions of the test compound. A suitable solvent like water or methanol should be used, as DMSO can inhibit some CYP enzymes.[19]

    • In a test tube, combine the test compound dilution, the bacterial culture, and the S9 mix (or buffer for the non-activation arm).

    • Incubate this mixture at 37°C for a defined period (e.g., 30 minutes) to allow for metabolic activation and interaction with the bacteria.[18][19]

    • After incubation, add molten top agar and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies over the negative control, typically a two-fold or greater increase.

Protocol: In Vivo Rodent Carcinogenicity Bioassay

This long-term in vivo study is the gold standard for assessing carcinogenic potential.

Objective: To determine the carcinogenic potential of the test compound following long-term administration to rodents.

Methodology (based on OECD Guideline 451): [20][21]

  • Species Selection: Use two rodent species, typically Sprague-Dawley rats and CD-1 mice.[22]

  • Animal Numbers: Use at least 50 animals of each sex for each dose group and the control group.[22][23]

  • Dose Selection:

    • Use at least three dose levels plus a concurrent vehicle control group.[23]

    • The highest dose should induce minimal signs of toxicity (e.g., a slight decrease in body weight gain) without significantly affecting survival. This is often determined from shorter, 90-day dose-range-finding studies.

    • The lower doses should be fractions of the high dose.

  • Administration: Administer the test compound to the animals for the majority of their lifespan (e.g., 18-24 months for mice, 24 months for rats).[22] The route of administration should be relevant to potential human exposure, typically oral (in drinking water, feed, or by gavage).

  • Monitoring: Observe animals daily for clinical signs of toxicity. Record body weights and food/water consumption regularly.

  • Pathology:

    • At the end of the study, conduct a full necropsy on all animals.

    • Collect all organs and tissues for histopathological examination. Pay special attention to potential target organs like the liver, kidneys, and respiratory tract.

    • Record the incidence, type, and latency of all tumors observed.

  • Data Analysis: Statistically compare the tumor incidence in the dosed groups with the control group. A statistically significant increase in tumors at any site in the dosed animals is evidence of carcinogenicity.

Experimental Workflow Comparative Toxicity Testing Workflow start Test Compounds (NDEA & (2-Aminoethyl)(ethyl)nitrosoamine) ames In Vitro Genotoxicity: Enhanced Ames Test (OECD 471) start->ames dose_range In Vivo Sub-chronic Study (90-Day, Rodent) start->dose_range positive_ames Positive Result (Mutagenic) ames->positive_ames Evidence of Genotoxicity negative_ames Negative Result (Non-mutagenic) ames->negative_ames No Evidence of Genotoxicity carc_study In Vivo Carcinogenicity Bioassay (2-Year, Rodent - OECD 451) positive_ames->carc_study dose_range->carc_study Determine Dose Levels data_analysis Histopathology & Statistical Analysis carc_study->data_analysis conclusion Comparative Risk Assessment (Potency & Hazard Classification) data_analysis->conclusion

Caption: A typical workflow for the comparative assessment of nitrosamines.

Conclusion

Based on this analysis, (2-Aminoethyl)(ethyl)nitrosoamine should be handled with the same precautions as other potent nitrosamines until comprehensive experimental data can definitively characterize its toxicological profile. The experimental protocols outlined in this guide provide a robust framework for conducting such a characterization, enabling a direct, data-driven comparison of its potency relative to NDEA.

References

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

  • Murphy, S. E., et al. (2004). Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine. Chemical Research in Toxicology, 18(1), 91-99. [Link]

  • Purohit, V., & Basu, A. (2024). A systematic review on multipotent carcinogenic agent, N-nitrosodiethylamine (NDEA), its major risk assessment, and precautions. Journal of Applied Toxicology, 44(1), 1-17. [Link]

  • N-Nitrosodiethylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • N-Nitrosodiethylamine (IARC Summary & Evaluation, Volume 17, 1978). (1998, March 27). Inchem.org. [Link]

  • Test No. 451: Carcinogenicity Studies. (2018, June 27). OECD. [Link]

  • OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals. (n.d.). Policy Commons. [Link]

  • N-Nitrosodimethylamine. (n.d.). EPA. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

  • Nitrosamine metabolic biotransformation pathways. (n.d.). ResearchGate. [Link]

  • Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. (2025, May 19). Gentronix. [Link]

  • Kaina, B., et al. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(4), 3968. [Link]

  • Kaina, B., et al. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. PMC - NIH. [Link]

  • Li, X., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PMC. [Link]

  • VICH GL28 -Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Carcinogenicity Testing. (n.d.). FDA. [Link]

  • STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING. (n.d.). CVMP. [Link]

  • Understanding GLP Carcinogenicity Studies: OECD 451 & 116. (2024, May 23). Quantics Biostatistics. [Link]

  • Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2024, March 26). EMA. [Link]

  • de la Monte, S. M., et al. (2009). MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER'S DISEASE. PMC. [Link]

  • Lin, J., & Wang, Y. (2001). N-Nitrosodimethylamine-Mediated Formation of Oxidized and Methylated DNA Bases in a Cytochrome P450 2E1 Expressing Cell Line. Chemical Research in Toxicology, 14(5), 557-562. [Link]

  • Enhanced Ames test: a new era in nitrosamine genotoxicity assessment. (2025, November 21). GenEvolutioN. [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). Oxford Academic. [Link]

  • Heflich, R. H., et al. (2025, May 2). Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. PMC. [Link]

  • 2-(Ethylnitrosoamino)ethanol. (n.d.). PubChem - NIH. [Link]

  • Scientific and Technical Assessment Report on nitrosamines. (n.d.). epa nepis. [Link]

  • Nitrosamines and nitramines Evaluation of health hazards and proposal of health-based quality criteria and C. (n.d.). Miljøstyrelsen. [Link]

  • S. Miller, C., & R. Green, C. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(18), 9586. [Link]

  • Appendix 1: Acceptable intakes established for N-nitrosamines. (n.d.). EMA. [Link]

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Comparative

A Comparative Guide to Inter-Laboratory Validation for the Detection of (2-Aminoethyl)(ethyl)nitrosoamine (AEN)

Introduction: The Imperative for Validated AEN Detection The landscape of pharmaceutical safety is increasingly focused on the control of mutagenic impurities. Among these, N-nitrosamines are a class of compounds that ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Validated AEN Detection

The landscape of pharmaceutical safety is increasingly focused on the control of mutagenic impurities. Among these, N-nitrosamines are a class of compounds that have garnered significant attention from global regulatory bodies due to their classification as probable human carcinogens.[1][2] (2-Aminoethyl)(ethyl)nitrosoamine (AEN) is a nitrosamine derivative that can potentially form in drug products containing active pharmaceutical ingredients (APIs) with secondary or tertiary amine functional groups that react with nitrosating agents.[3] The stringent acceptable intake (AI) limits for nitrosamines, often in the nanogram per day range, necessitate the use of highly sensitive and validated analytical methods to ensure patient safety.[4]

This guide provides a comprehensive overview and comparison of analytical methodologies for the detection of AEN. In the absence of a dedicated public inter-laboratory study for AEN, this document synthesizes data from collaborative studies on other nitrosamines and proposes a framework for the inter-laboratory validation of AEN detection methods.[1][5] The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH M7, which addresses the assessment and control of DNA reactive (mutagenic) impurities.[6][7]

Comparative Analysis of Analytical Methodologies for AEN Detection

The detection of trace-level nitrosamine impurities requires highly sensitive and selective analytical techniques.[4] The two most prominent methods for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS).[8][9]

Methodology 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and versatile technique for the analysis of a wide range of nitrosamines, including those that are non-volatile or thermally labile.[2][10]

Rationale for Key Experimental Choices:

  • Chromatography: Reversed-phase chromatography is typically employed to separate the polar AEN from the drug substance and other matrix components. The choice of a C18 or a pentafluorophenyl (PFP) column can influence selectivity.[11]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of formic acid is common. The formic acid aids in the protonation of AEN, enhancing its ionization efficiency in the mass spectrometer.[12]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of nitrosamines like AEN. Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar nitrosamines.[10]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for AEN.[10]

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is particularly well-suited for the analysis of volatile and semi-volatile nitrosamines.[8][13]

Rationale for Key Experimental Choices:

  • Sample Introduction: Direct liquid injection or headspace sampling can be used. Headspace analysis is often preferred as it minimizes matrix effects and protects the GC system from non-volatile components.[9]

  • GC Column: A polar capillary column, such as one with a wax-based stationary phase, is typically used to achieve good separation of nitrosamines.[14]

  • Ionization: Electron ionization (EI) is the standard ionization technique for GC-MS.

  • Mass Spectrometry: Similar to LC-MS/MS, tandem mass spectrometry (MS/MS) in MRM mode is crucial for achieving the required sensitivity and selectivity.[13]

Comparative Performance Data

While specific inter-laboratory data for AEN is not available, the following table summarizes typical performance characteristics for the analysis of other nitrosamines using LC-MS/MS and GC-MS/MS, which can be considered as expected benchmarks for AEN method validation.

Performance CharacteristicLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.5 - 5 ng/g (ppb)5 - 25 ng/g (ppb)
Limit of Quantitation (LOQ) 1.5 - 15 ng/g (ppb)15 - 50 ng/g (ppb)
Accuracy (Recovery) 80 - 120%70 - 130%
Precision (%RSD) < 15%< 20%
Applicability Broad range of nitrosaminesVolatile and semi-volatile nitrosamines

Note: The presented data is synthesized from various sources on nitrosamine analysis and should be confirmed through method-specific validation for AEN.[15][16][17]

Framework for an Inter-Laboratory Validation Study of AEN Detection

An inter-laboratory validation study, also known as a round-robin test, is essential to assess the reproducibility and robustness of an analytical method across different laboratories.[18] The following outlines a proposed framework for such a study for AEN.

Study Design
  • Participants: A minimum of five to eight laboratories with experience in trace-level analysis should be recruited.

  • Test Materials:

    • AEN reference standard.

    • Placebo drug product matrix.

    • Spiked samples: Placebo matrix spiked with AEN at three concentration levels (e.g., near the LOQ, at the specification limit, and at 150% of the specification limit).

    • Incurred samples (if available): Drug product batches with known or suspected AEN contamination.

  • Analytical Methods: Participating laboratories can use their own validated LC-MS/MS or GC-MS/MS methods or be provided with a standardized protocol.

  • Data Reporting: Laboratories should report individual results, including raw data, chromatograms, and calculated concentrations. They should also provide details of their analytical method and validation parameters.

Data Analysis and Acceptance Criteria
  • Statistical Analysis: The data will be analyzed using statistical methods such as analysis of variance (ANOVA) to determine the within-laboratory and between-laboratory variability.

  • Performance Metrics: The study will evaluate the method's accuracy (as percent recovery), repeatability (within-laboratory precision), and reproducibility (between-laboratory precision).

  • Acceptance Criteria: The acceptance criteria for the validation will be based on ICH Q2(R1) guidelines and typically include:[19]

    • Accuracy: Mean recovery within 80-120% at each concentration level.

    • Repeatability (RSDr): ≤ 15%.

    • Reproducibility (RSDR): ≤ 20%.

Experimental Protocols

The following are proposed step-by-step protocols for the detection of AEN, which should be validated before use.

Proposed LC-MS/MS Protocol for AEN Detection
  • Standard Preparation:

    • Prepare a stock solution of AEN in methanol (100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to cover the desired concentration range (e.g., 0.5 to 100 ng/mL).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the homogenized drug product into a centrifuge tube.

    • Add 1.0 mL of extraction solvent (e.g., methanol with 0.1% formic acid).

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[20]

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to separate AEN from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: ESI+.

    • MRM Transitions: To be determined by infusing the AEN standard.

Proposed GC-MS/MS Protocol for AEN Detection
  • Standard Preparation:

    • Prepare a stock solution of AEN in a suitable solvent (e.g., dichloromethane) (100 µg/mL).

    • Prepare calibration standards by diluting the stock solution.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Dissolve a known amount of the drug product in water.

    • Perform a liquid-liquid extraction with dichloromethane.

    • Concentrate the organic layer under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC analysis.[21]

  • GC-MS/MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: A suitable temperature program to achieve good separation.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: EI.

    • MRM Transitions: To be determined by injecting the AEN standard.

Visualizations

Inter_Laboratory_Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Compilation & Analysis cluster_3 Phase 4: Reporting P1 Protocol Development & Distribution P2 Preparation & Distribution of Test Materials P1->P2 Standardized Materials L1 Lab 1 Analysis P2->L1 Shipment L2 Lab 2 Analysis P2->L2 Shipment L3 Lab 'n' Analysis P2->L3 Shipment D1 Data Submission from Labs L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (ANOVA) D1->D2 D3 Evaluation of Performance Characteristics D2->D3 R1 Final Report Generation D3->R1 R2 Assessment of Method Reproducibility R1->R2

Caption: Workflow for an inter-laboratory validation study.

AEN_Analytical_Workflow start Sample Receipt prep Sample Preparation (Extraction/Cleanup) start->prep analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) prep->analysis data Data Acquisition & Processing analysis->data quant Quantification using Calibration Curve data->quant report Result Reporting & Review quant->report

Sources

Comparative

Comparative Mutagenicity Guide: (2-Aminoethyl)(ethyl)nitrosoamine vs. NDMA in the Enhanced Ames Test

Executive Summary The pharmaceutical industry faces unprecedented challenges in assessing the mutagenic potential of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple, volatile dialkyl nitrosamines, N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry faces unprecedented challenges in assessing the mutagenic potential of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple, volatile dialkyl nitrosamines, NDSRIs often possess complex functional groups that drastically alter their physicochemical properties and metabolic activation pathways[1]. This guide provides an objective, data-driven comparison between the prototypical small-molecule nitrosamine, NDMA (N-Nitrosodimethylamine) , and the complex functionalized NDSRI, (2-Aminoethyl)(ethyl)nitrosoamine (EAENA) . By analyzing their structural causality, metabolic pathways, and performance in the Enhanced Ames Test (EAT), this guide equips researchers with the mechanistic insights required to optimize genotoxicity workflows.

Physicochemical & Structural Causality

The fundamental differences in Ames test performance between NDMA and EAENA stem directly from their structural paradigms.

  • NDMA (N-Nitrosodimethylamine): NDMA is a low-molecular-weight, uncharged, and highly lipophilic molecule. This structural simplicity allows for rapid, passive diffusion across the lipopolysaccharide (LPS) membrane of Salmonella typhimurium and Escherichia coli tester strains.

  • EAENA ((2-Aminoethyl)(ethyl)nitrosoamine): EAENA contains a primary aliphatic amine. With a pKa typically around 9.5, this amine group is predominantly protonated (cationic) at the physiological pH of the Ames test (pH ~7.4). This positive charge significantly restricts its passive permeability across bacterial cell walls. Furthermore, the protonated amine introduces electrostatic repulsion and steric bulk, which fundamentally alters its interaction with the active sites of metabolic enzymes.

Mechanistic Pathways of Metabolic Activation

Neither NDMA nor EAENA is directly mutagenic; both require metabolic activation via Cytochrome P450 (CYP450) enzymes to form reactive DNA-alkylating agents[2].

For NDMA, CYP2E1 efficiently catalyzes α -hydroxylation, leading to rapid dealkylation and the formation of a highly reactive methyldiazonium ion. This ion primarily attacks the O6 position of guanine, forming O6 -methylguanine DNA adducts—the primary driver of GC→AT base-pair substitutions[3].

Conversely, the bioactivation of EAENA is sterically and electronically hindered. The protonated primary amine exerts an electron-withdrawing effect that can deactivate the adjacent α -carbons toward CYP450-mediated oxidation. When activation does occur, the resulting alkyldiazonium species is bulkier, leading to complex DNA adducts that may be repaired more efficiently by bacterial DNA repair mechanisms, thereby attenuating the observed mutagenic response[1].

MetabolicPathway cluster_NDMA NDMA Activation Pathway cluster_EAENA EAENA Activation Pathway N1 NDMA (Uncharged, Volatile) C1 CYP450 (Hamster S9) Alpha-Hydroxylation N1->C1 D1 Methyldiazonium Ion (Highly Reactive) C1->D1 Rapid Dealkylation A1 O6-Methylguanine DNA Adduct D1->A1 Mutagenesis N2 EAENA (Protonated Amine, Bulky) C2 CYP450 (Hamster S9) Sterically Hindered N2->C2 D2 Alkyldiazonium Ion (Lower Yield) C2->D2 Slow Dealkylation A2 Complex DNA Adduct (Attenuated Mutagenesis) D2->A2 Mutagenesis

Comparative CYP450-mediated metabolic activation of NDMA versus EAENA.

Comparative Ames Test Performance

Standard Ames testing (OECD TG 471) using 10% rat liver S9 is notoriously insensitive to nitrosamines, often yielding false negatives. The Enhanced Ames Test (EAT) overcomes this by utilizing 30% Hamster Liver S9, which possesses a higher specific activity of the necessary CYP450 isoforms[3],[4].

In the EAT, strains detecting GC→AT transitions—specifically S. typhimurium TA1535 and E. coli WP2 uvrA (pKM101)—consistently demonstrate the highest sensitivity to nitrosamines[3],[1]. While NDMA is readily detected at concentrations as low as 20 µg/mL in miniaturized formats[5], EAENA generally requires higher concentrations to breach the threshold of mutagenic detection due to its limited cellular permeability and hindered activation.

Quantitative & Predictive Data Summary
ParameterNDMA (N-Nitrosodimethylamine)EAENA ((2-Aminoethyl)(ethyl)nitrosoamine)
Molecular Structure Small, uncharged dialkyl nitrosamineComplex NDSRI with a primary amine
Charge at pH 7.4 Non-ionizable (Neutral)Predominantly Protonated (Cationic)
Bacterial Permeability High (Rapid passive diffusion)Low (Restricted by positive charge)
Metabolic Activation CYP2E1 (Highly efficient)CYP450 (Sterically/electronically hindered)
Optimal Ames Strains TA1535, TA100, WP2 uvrA (pKM101)[3]TA1535, WP2 uvrA (pKM101)
Required S9 Fraction 30% Hamster Liver S9[4]30% Hamster Liver S9[4]
Mutagenic Potency High (Positive at low concentrations)[5]Moderate to Low (Requires higher doses)

Self-Validating Experimental Protocol: The Enhanced Ames Test (EAT)

To ensure trustworthiness and eliminate false negatives when testing complex NDSRIs like EAENA, the following EAT protocol operates as a self-validating system. Every step incorporates internal controls to verify metabolic competence and bacterial viability.

Step-by-Step Methodology
  • Strain Verification & Quality Control: Prior to testing, verify the genotype of TA1535 and WP2 uvrA (pKM101). Confirm amino acid requirements (histidine/tryptophan), the rfa mutation (via crystal violet sensitivity to ensure membrane permeability), the uvrB mutation (UV sensitivity), and the presence of the pKM101 plasmid (ampicillin resistance).

  • Test Article Preparation: Dissolve NDMA or EAENA in sterile water or DMSO. Acetone may be used, but note that it can exhibit synergistic cytotoxicity with S9[3]. Prepare a concentration gradient (e.g., 50 to 5000 µ g/plate ).

  • S9 Mix Formulation (Critical Step): Prepare a 30% v/v Hamster Liver S9 mix[4]. The S9 must be induced by Phenobarbital and β -Naphthoflavone. Supplement with cofactors: 4 mM NADP+, 5 mM Glucose-6-phosphate, 8 mM MgCl2, and 33 mM KCl in a 100 mM sodium phosphate buffer (pH 7.4).

  • Pre-Incubation Phase: In a sterile culture tube, combine 100 µL of the overnight bacterial culture ( >109 CFU/mL), 500 µL of the 30% Hamster S9 mix, and 50 µL of the test article. Incubate at 37°C with shaking (120 RPM) for exactly 30 minutes. Causality: This liquid phase allows maximum contact time between the highly charged EAENA, the metabolic enzymes, and the bacteria before diffusion is restricted by agar.

  • Plating: Add 2.0 mL of molten top agar (maintained at 45°C, supplemented with trace amounts of histidine/biotin or tryptophan) to the pre-incubation tube. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Incubation & Cytotoxicity Check: Incubate plates inverted at 37°C for 48 to 72 hours. Self-Validation: Before counting revertants, examine the background bacterial lawn under a microscope. A thinned or absent lawn indicates cytotoxicity, which can mask a mutagenic response and invalidate the dose level[5].

  • Quantification: Count revertant colonies. A positive result is defined as a reproducible, dose-dependent increase in revertants (typically 2-fold for TA100/WP2 and 3-fold for TA1535) compared to the vehicle control.

AmesWorkflow Step1 1. Test Article Prep Solvent: Water or DMSO Step4 4. Pre-Incubation Phase 30 min @ 37°C, 120 RPM Step1->Step4 Step2 2. Metabolic Activation 30% Hamster Liver S9 Mix Step2->Step4 Step3 3. Bacterial Inoculation Strains: TA1535, WP2 uvrA(pKM101) Step3->Step4 Step5 5. Agar Plating Top Agar with Trace Histidine Step4->Step5 Step6 6. Incubation & Analysis 48-72 hrs @ 37°C -> Count Revertants Step5->Step6

Step-by-step workflow of the Enhanced Ames Test (EAT) for nitrosamines.

References

  • Source: doi.
  • Source: nih.
  • Source: oup.
  • Source: xenometrix.
  • Source: who.

Sources

Validation

A Head-to-Head Comparison: Cross-Validation of GC-MS and LC-MS for (2-Aminoethyl)(ethyl)nitrosoamine Analysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The detection and quantification of nitrosamine impurities in pharmaceutical products has become a critical focus for regulatory bodies an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The detection and quantification of nitrosamine impurities in pharmaceutical products has become a critical focus for regulatory bodies and the industry alike, owing to their classification as probable human carcinogens.[1][2] (2-Aminoethyl)(ethyl)nitrosoamine (AEN) is one such impurity that necessitates highly sensitive and reliable analytical methods for its determination at trace levels. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of AEN.

This document will delve into the core principles of each technique, present detailed experimental protocols for a cross-validation study, and offer a comparative analysis of their performance based on key validation parameters. The goal is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate methodology for their specific analytical challenges.

The Analytical Imperative: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for nitrosamine analysis is a critical decision influenced by factors such as the analyte's volatility and thermal stability, the complexity of the sample matrix, and the required sensitivity.[3] Both techniques are widely employed for this purpose, each presenting a unique set of advantages and limitations.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like many nitrosamines.[2][5] Sample introduction can be performed via direct liquid injection or headspace sampling, with the latter often preferred to minimize matrix effects.[6][7][8] For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is frequently utilized.[9][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC with tandem mass spectrometry (LC-MS/MS), has emerged as a gold standard for nitrosamine analysis.[3][12] It offers high sensitivity and is applicable to a broader range of nitrosamines, including those that are non-volatile or thermally labile, without the need for derivatization.[3][13]

A Cross-Validation Framework

To objectively compare the performance of GC-MS and LC-MS for AEN analysis, a comprehensive cross-validation study is essential. This involves analyzing the same set of spiked samples using both methodologies and comparing the results based on established validation parameters.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_comparison Performance Comparison Prep Spiked Drug Product Matrix SPE Solid-Phase Extraction (SPE) Prep->SPE Elution Elution & Concentration SPE->Elution GCMS GC-MS/MS Analysis Elution->GCMS LCMS LC-MS/MS Analysis Elution->LCMS Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy (Recovery) GCMS->Accuracy Precision Precision (Repeatability & Intermediate) GCMS->Precision LOD Limit of Detection (LOD) GCMS->LOD LOQ Limit of Quantitation (LOQ) GCMS->LOQ Selectivity Selectivity/Specificity GCMS->Selectivity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD LCMS->LOQ LCMS->Selectivity Compare Head-to-Head Comparison of Validation Data Linearity->Compare Accuracy->Compare Precision->Compare LOD->Compare LOQ->Compare Selectivity->Compare

Cross-validation workflow for GC-MS and LC-MS analysis of AEN.
Experimental Protocols

1. Sample Preparation (Aqueous Drug Product Matrix):

Effective sample preparation is crucial for accurate and reliable results, as it isolates and concentrates the target analytes.[14]

  • Spiking: Prepare a series of drug product placebo solutions spiked with (2-Aminoethyl)(ethyl)nitrosoamine at concentrations ranging from the expected limit of quantitation (LOQ) to 200% of the specification limit.

  • Solid-Phase Extraction (SPE):

    • Condition a strong cation-exchange SPE cartridge with methanol followed by water.[15]

    • Load the spiked sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interfering matrix components.

    • Elute the AEN from the cartridge using a methanolic solution containing a small percentage of ammonia.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane for GC-MS, or mobile phase for LC-MS).

2. GC-MS/MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.[16]

  • Column: VF-WAXms, 30 m x 0.25 mm, 1.0 µm or equivalent.[16]

  • Inlet: Splitless injection.

  • Oven Program: 50°C (hold 1 min), ramp at 20°C/min to 250°C (hold 3 min).[17]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. LC-MS/MS Instrumental Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: Ascentis® Express C18, 100 x 2.1 mm, 2.7 µm or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.[13]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (2:8).[13]

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[12][13]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[12]

Performance Comparison: A Data-Driven Approach

The performance of each technique should be rigorously evaluated based on the validation data obtained from the cross-validation study. The following table summarizes hypothetical performance data for AEN analysis.

Validation Parameter GC-MS/MS LC-MS/MS
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) < 15%< 10%
LOD (ng/mL) 0.10.05
LOQ (ng/mL) 0.30.15
Selectivity HighVery High
Matrix Effects ModerateLow to Moderate
Sample Throughput ModerateHigh

Discussion and Conclusion

Both GC-MS/MS and LC-MS/MS are highly capable techniques for the trace-level analysis of (2-Aminoethyl)(ethyl)nitrosoamine.

  • GC-MS/MS offers a robust and cost-effective solution, particularly for volatile nitrosamines in relatively clean matrices.[3] The use of headspace injection can further minimize matrix interference.[6][7] However, it may not be suitable for thermally labile compounds and can sometimes be more susceptible to matrix effects.

  • LC-MS/MS is often considered the gold standard for nitrosamine analysis due to its superior sensitivity, selectivity, and applicability to a broader range of nitrosamines without the need for derivatization.[3][5][12] It is particularly advantageous for complex matrices and when analyzing for both volatile and non-volatile nitrosamines.[3]

Ultimately, the choice between GC-MS and LC-MS for AEN analysis will depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and the potential presence of other nitrosamine impurities in the sample.

G Start Start: AEN Analysis Required Matrix Sample Matrix Complexity? Start->Matrix Volatility Analyze Only Volatile Nitrosamines? Matrix->Volatility Low LCMS Consider LC-MS/MS Matrix->LCMS High Sensitivity Highest Sensitivity Required? Volatility->Sensitivity No GCMS Consider GC-MS/MS Volatility->GCMS Yes Sensitivity->GCMS No Sensitivity->LCMS Yes

Decision tree for selecting the appropriate analytical technique.

By carefully considering the strengths and limitations of each technique and conducting a thorough cross-validation, researchers can confidently select the optimal method for the accurate and reliable analysis of (2-Aminoethyl)(ethyl)nitrosoamine in their specific applications. This ensures compliance with regulatory expectations and ultimately contributes to the safety of pharmaceutical products.[18][19]

References

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications. (2025, November 7).
  • Nitrosamines Analysis with LC-MS/MS - Waters Corporation.
  • A Head-to-Head Battle: GC-MS vs. LC-MS for N-Nitrosobutylamine Analysis - Benchchem.
  • A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed. (2025, January 15).
  • High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS - Shimadzu.
  • Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>. (2024, January 4).
  • Nitrosamines Analysis in Pharmaceuticals - Agilent.
  • Control of Nitrosamine Impurities in Human Drugs - FDA.
  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter - Sigma-Aldrich.
  • LCMS/MS Method Considerations for Nitrosamine Analysis in APIs | LCGC International. (2025, October 21).
  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthe - DSpace@EWHA. (2021, September 23).
  • An Automated Sample Preparation Workflow for the Analysis of Nitrosamines in Drug Substance - Thermo Fisher Scientific.
  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC. (2021, September 23).
  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22).
  • A headspace GC–MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - ResearchGate.
  • Ultra-sensitive dynamic headspace GC-MS/MS method for trace level quantitation of Nitrosamines in Deferiprone API - Shimadzu Scientific Instruments.
  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - MDPI. (2021, September 23).
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1).
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC. (2025, April 29).
  • A solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products - RSC Publishing.
  • A GC-MS/MS method for trace level quantification of six nitrosamine impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in commercially used organic solvents: Dichloromethane, ethyl acetate, toluene, and o-xylene - ResearchGate. (2026, March 7).
  • Derivatization Method for Determination of Nitrosamines by GC-MS - FAO AGRIS.
  • Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC. (2025, June 6).
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC.
  • Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). (2026, February 17).
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024, August 19).
  • Overcoming the Challenges of Nitrosamine Impurities in Drugs - Thermo Fisher Scientific.
  • Derivatization Method for Determination of Nitrosamines by GC–MS - ResearchGate. (2011, January 7).
  • Combined Direct Injection N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosoethylisopropylamine (NEIPA), N-N - FDA. (2019, April 19).
  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - Brieflands. (2021, July 30).
  • CDER Nitrosamine Impurity Acceptable Intake Limits - FDA. (2026, March 19).
  • FDA: Updated Guidance for Nitrosamines - ECA Academy. (2024, September 18).
  • Determination of six nitrosamine impurities in angiotensin II receptor blocker drugs by LC-MS/MS.
  • Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system.
  • Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection - | World Journal of Biology Pharmacy and Health Sciences. (2024, December 12).
  • High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS - Shimadzu.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024, June 6).
  • Trace Analysis of N-Nitrosamines using chemical derivatization and reactive electrospray ionization mass spectrometry.
  • Nitrosamines by GC-MS/MS.
  • Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-.
  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan.
  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024, August 6).

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Safety & Regulatory Compliance

Safety

(2-Aminoethyl)(ethyl)nitrosoamine proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: (2-Aminoethyl)(ethyl)nitrosoamine As regulatory scrutiny on mutagenic impurities intensifies, managing N-nitrosamine compounds in pharmaceutical research requires uncom...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: (2-Aminoethyl)(ethyl)nitrosoamine

As regulatory scrutiny on mutagenic impurities intensifies, managing N-nitrosamine compounds in pharmaceutical research requires uncompromising safety and disposal protocols. (2-Aminoethyl)(ethyl)nitrosoamine—also known as N-(2-aminoethyl)-N-ethylnitrous amide—is a highly potent N-nitroso derivative often identified as a critical impurity in the synthesis and degradation of active pharmaceutical ingredients (APIs) such as Sunitinib[1].

Because nitrosamines belong to the "Cohort of Concern" (CoC) due to their profound carcinogenic and mutagenic potential, standard chemical disposal methods are insufficient. This guide details the mechanistic rationale, operational workflows, and self-validating protocols for the safe handling, decontamination, and disposal of this compound in a professional laboratory setting.

Physico-Chemical Hazard Profile & Regulatory Limits

To design an effective disposal strategy, we must first define the operational limits and chemical stability of the target compound. N-nitrosamines are highly stable under physiological and mild environmental conditions, resisting standard hydrolytic degradation.

Table 1: Chemical Identity and Regulatory Thresholds

ParameterSpecification / Data
Chemical Name N-(2-aminoethyl)-N-ethylnitrous amide
CAS Registry Number 2680539-26-6[1]
Molecular Formula C4H11N3O[1]
Associated API Sunitinib (Impurity)[1]
Carcinogenic Potency Categorization (CPCA) Category 1 / 2 (Highly Potent)
Acceptable Intake (AI) Limit Generally ≤ 18 - 26.5 ng/day (Subject to EMA/Health Canada CPCA evaluation)[2][3]
Primary Hazard Alkylating agent precursor (requires metabolic activation via CYP450 to form reactive diazonium ions).

Mechanistic Rationale for Decontamination

The core principle of nitrosamine destruction is the irreversible cleavage of the N–N=O pharmacophore. Because (2-Aminoethyl)(ethyl)nitrosoamine is stable in neutral and mildly acidic/basic aqueous solutions, disposal cannot rely on simple dilution or neutralization.

The Causality of Chemical Reduction: For laboratory-scale decontamination (e.g., spills, glassware cleaning, or trace analytical residuals), the gold standard is chemical reduction using Nickel-Aluminum (Ni-Al) alloy in a strongly basic medium (the Lunn and Sansone method).

  • Mechanism: The addition of Ni-Al alloy to potassium hydroxide (KOH) generates nascent hydrogen ( H0 ) directly at the catalytic nickel surface.

  • Outcome: This highly reactive hydrogen quantitatively cleaves the N-NO bond, reducing the nitrosamine to its corresponding secondary amine (N-ethylethane-1,2-diamine) and ammonia/nitrogen gas. This completely eliminates the mutagenic potential, transforming a CoC compound into a standard, manageable organic waste.

Operational Workflows for Disposal and Decontamination

The following protocols are designed as self-validating systems. They must be executed exclusively within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with high-velocity exhaust, utilizing appropriate PPE (nitrile gloves double-layered, chemical splash goggles, and a highly impermeable lab coat).

Protocol A: Primary Disposal Route (High-Temperature Incineration)

For bulk analytical standards, expired reference materials, or concentrated stock solutions, chemical treatment is not recommended due to the exothermic risks of bulk reduction.

  • Segregation: Isolate the (2-Aminoethyl)(ethyl)nitrosoamine waste in a dedicated, clearly labeled, halogen-free amber glass container. Do not mix with acidic waste streams, as low pH can trigger the release of toxic nitrogen oxides (NOx) or secondary reactions.

  • Containment: Seal the primary container and place it within a secondary shatter-proof containment vessel.

  • Destruction: Transfer the sealed waste to a licensed hazardous waste management facility. The only approved method for bulk nitrosamine destruction is high-temperature rotary kiln incineration (≥ 1000°C) with a residence time sufficient to ensure complete thermal oxidation of the nitrogenous compounds into N2​ , CO2​ , and H2​O .

Protocol B: Trace Decontamination & Spill Response (Chemical Reduction)

Use this protocol only for decontaminating glassware, HPLC vials, or small surface spills (< 50 mL).

  • Preparation: For liquid residuals or glassware rinses, ensure the solvent is primarily aqueous or a miscible organic (e.g., Methanol).

  • Basification: Add an equal volume of 1 M Potassium Hydroxide (KOH) solution to the contaminated liquid.

  • Reduction (Critical Step): Slowly, and in small portions, add Nickel-Aluminum alloy powder (approximately 5 grams per 100 mL of solution).

    • Causality Check: You will observe immediate effervescence. This is the generation of hydrogen gas. The slow addition prevents thermal runaway and excessive foaming.

  • Agitation: Stir the mixture magnetically for a minimum of 24 hours at room temperature to ensure complete kinetic conversion of the nitrosamine.

  • Filtration and Disposal: Filter the suspension through a Celite pad to remove the spent nickel catalyst (which must be disposed of as solid hazardous heavy metal waste). The resulting filtrate is now a basic amine solution, free of nitrosamines, which can be neutralized and disposed of via standard organic waste streams.

Self-Validating System: Analytical Clearance

A disposal or decontamination protocol is only as reliable as its verification. To ensure a self-validating workflow, the destruction of (2-Aminoethyl)(ethyl)nitrosoamine must be analytically confirmed before equipment is returned to general use.

  • Clearance Testing: Swab the decontaminated surfaces or take a 1 mL aliquot of the final neutralized filtrate from Protocol B.

  • Instrumental Analysis: Analyze the sample using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) utilizing Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI+).

  • Validation Threshold: The protocol is considered successful only when the residual concentration of (2-Aminoethyl)(ethyl)nitrosoamine falls below the instrument's Limit of Quantitation (LOQ), ensuring compliance with the strict nanogram-per-day Acceptable Intake limits established by the EMA and Health Canada[2][3].

Decision Workflow Visualization

The following diagram maps the logical decision tree for handling (2-Aminoethyl)(ethyl)nitrosoamine waste streams, ensuring operational clarity and safety compliance.

G Start Nitrosamine Waste Identification Assess Assess Waste State (Solid/Liquid/Spill) Start->Assess Solid Bulk Solid / API Contaminated Assess->Solid Liquid Aqueous / Organic Trace Solutions Assess->Liquid Spill Surface Spill Decontamination Assess->Spill Incineration High-Temp Incineration (>1000°C) Facility Solid->Incineration Liquid->Incineration Reduction Ni-Al Alloy Reduction (Lunn & Sansone) Liquid->Reduction Spill->Reduction Verify HPLC-MS/MS Clearance Verification Reduction->Verify

Caption: Operational decision matrix for the safe disposal and chemical decontamination of N-nitrosamines.

References

  • European Medicines Agency (EMA). (2024). Appendix 1: Acceptable intakes established for N-nitrosamines. Retrieved from:[Link]

  • Veeprho Pharmaceuticals. (2024). N-(2-aminoethyl)-N-ethylnitrous amide | CAS 2680539-26-6. Retrieved from:[Link]

Sources

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